Phenoxathiin, 10-oxide
Description
Historical Perspectives on Phenoxathiin (B166618) Sulfoxide (B87167) Chemistry
The exploration of phenoxathiin chemistry dates back to early studies on sulfur-containing heterocycles. The oxidation of phenoxathiin to its corresponding sulfoxide, phenoxathiin, 10-oxide, and sulfone, phenoxathiin, 10,10-dioxide, has been a fundamental transformation investigated under various conditions. researchgate.netiucr.org Early work by Gilman and Esmay in 1952 detailed the oxidation of phenoxathiin using hydrogen peroxide in glacial acetic acid. iucr.org A significant early investigation into the reactivity of this compound was its reaction with organolithium reagents, such as n-butyllithium, which was reported by Gilman and Eidt in 1956. acs.orgacs.org These foundational studies paved the way for a deeper understanding of the electronic effects and reactivity of the sulfoxide group within the phenoxathiin framework.
Significance of the Phenoxathiin Core in Organic Synthesis and Heterocyclic Chemistry
The phenoxathiin core is a privileged scaffold in organic synthesis due to its rigid, folded structure and the presence of both oxygen and sulfur heteroatoms. rsc.org This tricyclic system serves as a key building block for the construction of more complex molecules, including those with potential biological activity and interesting material properties. rsc.orgontosight.ai The synthesis of the phenoxathiin ring system itself has been a subject of research, with methods evolving from harsh traditional conditions to more modern transition metal-catalyzed approaches. rsc.orgnih.gov For instance, recent developments include a two-step synthesis from phenols using iron and copper-mediated reactions. rsc.orgnih.gov
The Role of Sulfoxide Functionality in Compound Reactivity and Stereochemistry within the Phenoxathiin System
The sulfoxide group is a critical determinant of the chemical behavior of this compound. It acts as an electron-withdrawing group, influencing the reactivity of the entire heterocyclic system. nih.gov This electronic effect, combined with the inherent strain of the fused ring system, makes the molecule susceptible to nucleophilic attack. researchgate.netnih.gov Reactions with organolithium reagents, for example, can lead to cleavage of either the calixarene (B151959) skeleton or the phenoxathiin group itself in more complex derivatives. researchgate.netresearchgate.net
Furthermore, the sulfoxide introduces a stereogenic center at the sulfur atom, leading to the possibility of enantiomers. acs.orgnih.gov The stereochemistry of the sulfoxide group in this compound has been a subject of detailed study. X-ray analysis has revealed that the sulfinyl oxygen atom preferentially adopts a pseudoaxial conformation in both the solid state and in solution. acs.org This contrasts with some other related sulfoxides where a pseudoequatorial orientation is favored. acs.org This specific stereochemical preference is attributed to a combination of steric and electronic effects within the folded phenoxathiin ring system. acs.org
Current Research Frontiers and Challenges in this compound Studies
Contemporary research on this compound and its derivatives is exploring several exciting frontiers. One area of active investigation is its use in materials science, particularly in the development of materials with specific optical and electronic properties. cymitquimica.comrsc.org For example, derivatives are being explored for applications in organic light-emitting diodes (OLEDs). researchgate.net
In the realm of synthetic methodology, the development of more efficient and selective methods for the synthesis and functionalization of the phenoxathiin core remains a key objective. rsc.orgnih.gov This includes the use of modern catalytic systems to achieve C-H functionalization and construct diverse libraries of phenoxathiin-based compounds. rsc.org
Structure
3D Structure
Properties
IUPAC Name |
phenoxathiine 10-oxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O2S/c13-15-11-7-3-1-5-9(11)14-10-6-2-4-8-12(10)15/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESLIAUQVGLCIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)OC3=CC=CC=C3S2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70241625 | |
| Record name | Phenoxathiin, 10-oxide | |
| Source | EPA DSSTox | |
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Molecular Weight |
216.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948-44-7 | |
| Record name | Phenoxathiin S-oxide | |
| Source | CAS Common Chemistry | |
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| Record name | Phenoxathiin S-oxide | |
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| Record name | Phenoxathiin, 10-oxide | |
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| Record name | Phenoxathiin, 10-oxide | |
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| Record name | PHENOXATHIIN-10-OXIDE | |
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| Record name | PHENOXATHIIN S-OXIDE | |
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Synthetic Methodologies for Phenoxathiin, 10 Oxide and Its Derivatives
Direct Oxidation Routes to Phenoxathiin (B166618), 10-oxide
The most straightforward approach to Phenoxathiin, 10-oxide is the direct oxidation of the sulfur atom in the parent phenoxathiin molecule. This transformation can be achieved using a variety of oxidizing agents and catalytic systems, each offering distinct advantages in terms of selectivity, efficiency, and environmental impact.
Peroxide-Based Oxidation Systems for Phenoxathiin Sulfoxide (B87167) Formation
Hydrogen peroxide (H₂O₂) is a widely utilized oxidant for the conversion of sulfides to sulfoxides due to its "green" nature, with water being the only byproduct. mdpi.com The reaction is often performed in the presence of an acid catalyst, such as glacial acetic acid, which facilitates the selective oxidation. mdpi.comrsc.org For instance, the treatment of phenoxathiin derivatives with hydrogen peroxide in glacial acetic acid can yield the corresponding sulfoxide in high yields, typically between 90-99%. mdpi.comrsc.org This method is valued for its simplicity and the ease of product isolation under mild, transition-metal-free conditions. mdpi.com
In some cases, the combination of hydrogen peroxide with trifluoroacetic acid is employed, particularly for more complex substrates like phenoxathiin-based thiacalix nih.govarenes, where the reaction is conducted at elevated temperatures to drive the oxidation. rsc.org The choice of solvent and acid can be critical in controlling the reaction's outcome and preventing over-oxidation to the corresponding sulfone. rsc.orgrsc.org
Table 1: Examples of Peroxide-Based Oxidation of Phenoxathiin and its Derivatives
| Substrate | Oxidizing System | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Phenoxathiin | H₂O₂ | Glacial Acetic Acid | Mild | This compound | 90-99% | mdpi.comrsc.org |
| Phenoxathiin-derived amino acid precursor | H₂O₂ | Glacial Acetic Acid | - | Corresponding Sulfone | 95% | rsc.org |
| Phenoxathiin-based Thiacalix nih.govarene | 30% aq. H₂O₂ / Trifluoroacetic acid | Chloroform | Reflux (62 °C) | Corresponding Sulfoxide | - | rsc.org |
Metal-Catalyzed Oxidation Strategies for this compound Synthesis
Transition metal catalysts can significantly enhance the efficiency and selectivity of sulfide (B99878) oxidation. Iron(III) chloride (FeCl₃) has been shown to be an effective catalyst for the oxidation of sulfides to sulfoxides using periodic acid (H₅IO₆) as the oxidant. organic-chemistry.org This method is remarkably fast, with reactions often completing in under two minutes, and provides excellent yields. organic-chemistry.org The proposed mechanism involves the formation of a highly reactive iron-oxo species that facilitates the oxygen transfer to the sulfur atom. organic-chemistry.org
Zirconium-based catalysts have also demonstrated high activity for sulfide oxidation with hydrogen peroxide. nih.gov For example, a heterogeneous catalyst comprising zirconium nanoparticles, a polyoxometalate, and graphene oxide (Zr/SiW₁₂/GO) efficiently catalyzes the oxidation of methylphenyl sulfide to its sulfoxide at room temperature, showcasing the potential of such systems for phenoxathiin oxidation. nih.gov Vanadium complexes are another class of catalysts employed for this transformation, often in the context of asymmetric synthesis to produce chiral sulfoxides. researchgate.net
Table 2: Metal-Catalyzed Oxidation of Sulfides
| Catalyst | Oxidant | Substrate Example | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| FeCl₃ | H₅IO₆ | Various Sulfides | Acetonitrile (B52724) | Excellent (>98%) | organic-chemistry.org |
| Zr/SiW₁₂/GO | H₂O₂ (30%) | Methylphenyl sulfide | Solvent-free | 95% | nih.gov |
| Vanadium-salan complexes | H₂O₂ | Various Sulfides | - | Good to excellent | researchgate.net |
Enzymatic and Biocatalytic Oxidation Methods for Sulfoxide Generation
Biocatalysis offers a green and highly selective alternative for the synthesis of sulfoxides. Enzymes such as monooxygenases and peroxidases can catalyze the oxidation of sulfides with high enantioselectivity. acsgcipr.org For instance, Baeyer-Villiger monooxygenases (BVMOs) are particularly effective for producing chiral sulfoxides in high enantiomeric excess (ee). acsgcipr.org While direct enzymatic oxidation of phenoxathiin itself is not extensively detailed in the provided context, the principles apply. The oxidation of analogous phenothiazine (B1677639) drugs has been achieved using horseradish peroxidase in the presence of H₂O₂, yielding the corresponding sulfoxides. researchgate.net This suggests that similar enzymatic systems could be adapted for phenoxathiin, offering a pathway to chiral this compound derivatives. acsgcipr.orgresearchgate.net These enzymatic methods are advantageous due to their high selectivity and operation under mild, environmentally benign conditions. acsgcipr.orgnih.gov
Stereoselective Oxidation Approaches to Chiral Phenoxathiin Sulfoxide Centers
The sulfur atom in this compound is a stereogenic center, and the synthesis of enantiomerically pure sulfoxides is of significant interest. illinois.edunih.gov Asymmetric oxidation of the parent phenoxathiin is a primary strategy to achieve this. researchgate.netwiley-vch.de This can be accomplished using chiral metal complexes as catalysts. acsgcipr.orgwiley-vch.de The Kagan-Sharpless oxidation, which utilizes a titanium complex with a chiral tartrate ligand (e.g., diethyl tartrate), is a well-established method for the enantioselective oxidation of sulfides to sulfoxides. acsgcipr.org Vanadium complexes with chiral salan ligands have also been successfully employed for the asymmetric oxidation of various sulfides, yielding chiral sulfoxides with good enantioselectivity. researchgate.net
Furthermore, studies on phenoxathiin-based thiacalix nih.govarenes have revealed that the stereochemical outcome of oxidation can be complex. rsc.orgrsc.org In these systems, the configuration of the resulting sulfoxide group can be influenced by the macrocyclic structure, and in some cases, photochemical inversion is required to achieve a specific stereoisomer before further oxidation can occur. rsc.orgrsc.org This highlights the intricate stereochemical control possible in the synthesis of complex phenoxathiin sulfoxide derivatives.
Synthesis of this compound via Ring Closure and Cyclization Reactions Incorporating the Sulfoxide Moiety
An alternative to the direct oxidation of a pre-formed phenoxathiin ring is the construction of the heterocyclic system with the sulfoxide moiety already in place or formed during the cyclization process. While less common than direct oxidation, this approach can be valuable for accessing specific substitution patterns.
One general strategy involves the intramolecular cyclization of a suitably substituted diphenyl ether precursor. For example, a 2-phenoxybenzenesulfinic acid derivative could theoretically undergo dehydration and cyclization to form this compound. Another potential route involves the reaction of a 2-halodiphenyl ether with a sulfinating agent, followed by intramolecular ring closure.
More contemporary methods for synthesizing the core phenoxathiin structure involve transition metal-mediated thioarylation reactions of phenols, followed by a copper-catalyzed intramolecular C-S bond formation. rsc.org Although these methods typically yield the sulfide which is then oxidized, modifications to incorporate the sulfoxide at an earlier stage could be envisaged. For instance, using a sulfinyl chloride derivative in the initial coupling step could potentially lead to a precursor that cyclizes to form the sulfoxide directly.
Derivatization of this compound and its Analogues
Once this compound is synthesized, it can serve as a versatile platform for further chemical modification. The aromatic rings of the phenoxathiin core can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups. The positions of substitution will be directed by the existing oxygen and sulfoxide groups.
The sulfoxide itself is a key functional group for derivatization. It can be further oxidized to the corresponding sulfone, Phenoxathiin, 10,10-dioxide, using stronger oxidizing conditions, such as excess hydrogen peroxide. rsc.org This transformation alters the electronic properties and geometry of the molecule.
Furthermore, the sulfoxide can participate in reactions at the sulfur atom. For example, the Pummerer rearrangement, which typically occurs upon treatment of a sulfoxide with an activating agent like acetic anhydride (B1165640), could lead to the formation of α-functionalized phenoxathiin derivatives. The specific reactivity and potential for derivatization make this compound a valuable intermediate in synthetic organic chemistry.
Electrophilic Aromatic Substitution on the Phenoxathiin Core of this compound
Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions used to introduce functional groups onto aromatic rings. In such reactions, an electrophile replaces an atom, typically hydrogen, on the aromatic system. wikipedia.org The reactivity and regioselectivity of the this compound core are governed by the electronic properties of the existing heteroatoms and the sulfoxide group. The sulfoxide group is electron-withdrawing, which generally deactivates the aromatic rings towards electrophilic attack compared to unsubstituted benzene (B151609).
Key electrophilic aromatic substitution reactions applicable to aromatic systems include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For instance, the synthesis of related phenoxathiin-10,10-dioxide derivatives has been achieved through electrophilic substitution pathways. One such method involves the reaction of 4,4'-oxydibenzoic acid with potent sulfur-containing electrophiles like chlorosulfonic acid or oleum. osi.lv This process initiates with the substitution of hydrogen atoms, followed by an intramolecular cyclization to form the phenoxathiin ring system. osi.lv A similar strategic approach has been employed to develop methods for synthesizing 4-nitro- and 4,6-dinitro-10,10-dioxo-10λ6-phenoxathiin-2,8-dicarboxylic acids, demonstrating the utility of nitration in functionalizing the phenoxathiin framework. osi.lv These examples on the analogous sulfone system illustrate the potential for applying electrophilic aromatic substitution reactions to the this compound core to install a variety of functional groups.
Nucleophilic Additions and Substitutions Adjacent to the Sulfoxide Group in this compound
The presence of electron-withdrawing groups, such as the sulfoxide in this compound and the related sulfone in phenoxathiin-10,10-dioxide, renders the heterocyclic system susceptible to nucleophilic attack. rsc.org Research on oxidized phenoxathiin-based thiacalixarenes has demonstrated a range of reactivities with different classes of nucleophiles, leading to either substitution or cleavage of the core structure. rsc.org
Reactions with O- and S-Nucleophiles: The phenoxathiin moiety within complex macrocycles can be cleaved by oxygen and sulfur nucleophiles. For example, reaction with O-nucleophiles like methoxide (B1231860) (MeO⁻) attacks the phenoxathiin system, resulting in the cleavage of the heterocyclic ring. rsc.org Similarly, treatment with an S-nucleophile such as sodium hydrosulfide (B80085) (NaSH) can induce a cascade of successive aromatic nucleophilic substitution (SNAr) steps, leading to the opening of the macrocycle and rearrangement of the phenoxathiin unit. rsc.org
Reactions with C-Nucleophiles: Carbon-based nucleophiles, particularly organolithium reagents, exhibit distinct reactivity. Studies on a phenoxathiin-based sulfone macrocycle showed that while sodium cyanide and Grignard reagents were unreactive, organolithium compounds led to the formation of specific products. The reaction with an excess of ethyllithium (B1215237) (EtLi) or butyllithium (B86547) (BuLi) resulted in the substitution of the sulfone bridges, with the carbon nucleophile attacking and replacing the sulfur dioxide group to form new macrocyclic skeletons where two ethyl or butyl groups bridge the aromatic rings. rsc.org This transformation highlights the potential for C-nucleophiles to fundamentally alter the heterocyclic core adjacent to the sulfur center.
| Nucleophile | Reagent Example | Outcome | Product Type |
|---|---|---|---|
| O-Nucleophile | MeO⁻ | Cleavage of phenoxathiin system | Ring-opened macrocycle |
| S-Nucleophile | NaSH | Ring-opening and rearrangement | Linear tetramer |
| C-Nucleophile | EtLi | Substitution of the SO₂ bridge | Macrocycle with ethyl bridges |
| C-Nucleophile | BuLi | Substitution of the SO₂ bridge | Macrocycle with butyl bridges |
Modifications of Peripheral Substituents on the Phenoxathiin System of this compound
Derivatives of this compound can be synthesized by chemically modifying substituents already present on the phenoxathiin core. This approach allows for the creation of diverse molecular architectures starting from a common functionalized intermediate.
A notable example begins with 2-ω-bromoacetylphenoxathiin. sjofsciences.com This starting material serves as a versatile platform for further synthetic transformations. Utilizing the Kornblum reaction, the bromoacetyl group can be oxidized to the corresponding glyoxal (B1671930) derivative. sjofsciences.com This α-keto-aldehyde intermediate is then amenable to a variety of condensation reactions. For instance, it can be used to synthesize monoxime and dioxime derivatives. sjofsciences.com Furthermore, its reaction with o-phenylenediamine (B120857) yields quinoxalinyl-phenoxathiin compounds. sjofsciences.com In another modification, treatment of the parent 2-ω-bromoacetylphenoxathiin with thiourea (B124793) results in the formation of 4-(2-phenoxathiinyl)-2-aminothiazole hydrobromide, demonstrating a classic Hantzsch thiazole (B1198619) synthesis pathway. sjofsciences.com
Synthetic Challenges and Optimization in this compound Synthesis
The synthesis of this compound and its derivatives presents several challenges that necessitate careful optimization of reaction conditions. These challenges include controlling the oxidation state of the sulfur atom, achieving stereoselectivity at the sulfoxide center, and overcoming harsh reaction conditions.
A primary challenge lies in the selective oxidation of the phenoxathiin sulfur atom. The oxidation can proceed to the sulfoxide (this compound) and subsequently to the sulfone (phenoxathiin-10,10-dioxide). researchgate.net Achieving high yields of the sulfoxide without over-oxidation to the sulfone requires careful selection of oxidizing agents and control of reaction parameters.
A significant stereochemical challenge is the inherent chirality of the sulfoxide group. The oxidation of a prochiral phenoxathiin typically results in a racemic mixture of the (R)- and (S)-enantiomers of the sulfoxide. researchgate.netresearchgate.net Achieving stereoselective oxidation is a complex task. Studies on related, more complex phenoxathiin-based thiacalixarenes have revealed that steric hindrance from the molecular framework can dictate the facial selectivity of the oxidation. rsc.org In some cases, a change in the configuration of the sulfoxide group may be required before a second oxidation to the sulfone can occur, highlighting the intricate stereoelectronic factors at play. rsc.org
Furthermore, traditional methods for constructing the core phenoxathiin heterocycle can require harsh conditions, which may not be compatible with sensitive functional groups. rsc.org To address this, modern synthetic strategies have been developed. An efficient two-step synthesis of phenoxathiins from readily available phenols has been reported, utilizing milder iron- and copper-mediated reactions. rsc.org This optimized approach avoids the need for complex starting materials, harsh conditions, or precious transition metals, making the synthesis of the core structure more practical and broadly applicable. rsc.org
Finally, the reactivity of the oxidized phenoxathiin ring itself poses a challenge. The system's susceptibility to nucleophilic attack, which can lead to cleavage and rearrangement of the heterocyclic core, must be managed when planning multi-step syntheses. rsc.org Protecting the core or choosing reaction conditions that disfavor nucleophilic degradation is crucial for successfully functionalizing other parts of the molecule.
Advanced Structural and Conformational Analysis of Phenoxathiin, 10 Oxide
Spectroscopic Probes for Molecular Structure and Conformation of Phenoxathiin (B166618), 10-oxide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation of Phenoxathiin, 10-oxide
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the stereochemistry of this compound. The presence of the chiral sulfoxide (B87167) group leads to distinct signals for the protons and carbons in the molecule.
Detailed ¹H and ¹³C NMR data for this compound are not extensively available in the public domain. However, analysis of related phenoxathiin derivatives reveals that the protons on the aromatic rings typically appear as complex multiplets in the aromatic region of the ¹H NMR spectrum. The chemical shifts of the protons adjacent to the sulfoxide group are expected to be significantly influenced by its anisotropic effect.
In ¹³C NMR spectroscopy, the carbon atoms of the phenoxathiin skeleton would exhibit distinct resonances. The carbons directly bonded to the oxygen and sulfur atoms would show characteristic chemical shifts. The stereochemical arrangement of the sulfoxide oxygen (axial or equatorial) would further influence the chemical shifts of the surrounding carbon atoms, providing valuable conformational information.
Chiral shift reagents can be employed to differentiate between the enantiomers of this compound in NMR spectroscopy, allowing for the determination of enantiomeric purity.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in this compound
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in this compound. The most characteristic vibrational mode is the S=O stretching frequency of the sulfoxide group.
Table 1: Expected Vibrational Bands for this compound
| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
|---|---|---|
| Sulfoxide (S=O) | Stretching | 1030 - 1070 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Ether (C-O-C) | Asymmetric Stretching | 1230 - 1270 |
Note: These are approximate ranges and the actual values for this compound may vary.
Electronic Absorption and Emission Spectroscopy for Electronic Structure Insights into this compound
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to probe the electronic structure and transitions within the this compound molecule. The UV-Vis spectrum is expected to show multiple absorption bands corresponding to π-π* transitions within the aromatic rings.
Specific experimental UV-Vis and fluorescence data for this compound are scarce. However, studies on related phenoxathiin derivatives have shown absorption maxima in the UV region. The introduction of the sulfoxide group can cause a shift in the absorption bands compared to the parent phenoxathiin. The photophysical properties, including fluorescence, are also influenced by the oxidation state of the sulfur atom.
Mass Spectrometry for Fragmentation Pattern Analysis and Structural Confirmation of this compound
Mass spectrometry (MS) is a crucial technique for confirming the molecular weight and elucidating the fragmentation pattern of this compound. The molecular ion peak (M⁺) in the mass spectrum would correspond to the molecular weight of the compound (C₁₂H₈O₂S, 216.26 g/mol ).
While a detailed experimental mass spectrum for this compound is not widely published, the fragmentation pattern would likely involve the loss of the sulfoxide oxygen atom, followed by fragmentation of the heterocyclic ring system. Common fragmentation pathways for related sulfur-containing aromatic compounds include the loss of SO, CO, and cleavage of the ether linkage.
Table 2: Predicted Key Fragments in the Mass Spectrum of this compound
| Fragment Ion | Proposed Structure/Loss |
|---|---|
| [M-O]⁺ | Loss of the sulfoxide oxygen |
| [M-SO]⁺ | Loss of the sulfoxide group |
Note: These are predicted fragmentation pathways based on the general behavior of similar compounds.
X-ray Crystallography and Solid-State Structural Investigations of this compound
Absolute Configuration Determination at the Sulfoxide Center of this compound
The sulfoxide group in this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. Determining the absolute configuration (R or S) at the sulfur atom is a critical aspect of its stereochemical analysis.
X-ray crystallography is the gold standard for determining the absolute configuration of chiral molecules. By using anomalous dispersion, the absolute configuration of a single enantiomer of this compound could be unambiguously determined. This technique relies on the differential scattering of X-rays by the atoms in a non-centrosymmetric crystal.
Conformational Analysis of this compound in the Crystalline State
Chiroptical Spectroscopy for Stereochemical Assignments of Chiral this compound Isomers
The sulfur atom in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. Chiroptical spectroscopic techniques are essential for distinguishing between these non-superimposable mirror images and assigning their absolute configurations.
Circular Dichroism (CD) Spectroscopy of this compound
There is no specific published data on the Circular Dichroism (CD) spectra of the resolved enantiomers of this compound. CD spectroscopy measures the differential absorption of left and right circularly polarized light. For a chiral molecule like this compound, its enantiomers would be expected to produce mirror-image CD spectra. Theoretical calculations, such as those based on time-dependent density functional theory (TD-DFT), could predict the CD spectra and help in assigning the absolute configuration of experimentally isolated enantiomers. The observed Cotton effects would be directly related to the electronic transitions within the chiral phenoxathiin framework.
Optical Rotatory Dispersion (ORD) Studies of this compound
Similar to CD spectroscopy, specific Optical Rotatory Dispersion (ORD) data for the enantiomers of this compound are not available in the current literature. ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve, particularly the sign and magnitude of the Cotton effect, is characteristic of a specific enantiomer and is invaluable for stereochemical assignments.
Dynamic Spectroscopic Studies for Conformational Exchange and Rotational Barriers in this compound
The non-planar, folded structure of the phenoxathiin ring system is not rigid and can undergo conformational changes. Dynamic spectroscopic methods, particularly variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for investigating these processes.
Studies on analogous systems, such as selenanthrene oxides (the selenium equivalent), have utilized dynamic NMR to investigate ring inversion processes, often referred to as "butterfly motion." These studies have shown that the energy barrier to this inversion is influenced by the nature of the heteroatoms and the presence of oxide groups. For this compound, it is expected that a similar ring inversion occurs. By monitoring the coalescence of specific NMR signals at different temperatures, it would be theoretically possible to determine the activation energy for this conformational exchange.
Furthermore, another dynamic process to consider is the pyramidal inversion at the sulfur stereocenter. While sulfoxides generally have high barriers to inversion, the specific structural and electronic features of the phenoxathiin system could influence this energy barrier. Computational studies on related phenoxathiin derivatives have predicted very low inversion barriers for the puckered nucleus, though this is distinct from the inversion at the sulfoxide center.
Chemical Reactivity and Mechanistic Pathways of Phenoxathiin, 10 Oxide
Oxidation and Reduction Chemistry of the Sulfoxide (B87167) Moiety in Phenoxathiin (B166618), 10-oxide
The sulfur atom in Phenoxathiin, 10-oxide exists in a moderate oxidation state, making it susceptible to both further oxidation and reduction. These transformations are central to the chemical utility and derivatization of the phenoxathiin scaffold.
This compound can be readily oxidized to the corresponding sulfone, Phenoxathiin, 10,10-dioxide. This conversion is a common transformation for sulfoxides and can be achieved using various oxidizing agents. britannica.comjchemrev.com A prevalent method involves the use of hydrogen peroxide (H₂O₂), often in an acidic medium which enhances its oxidizing power. organic-chemistry.orgorganic-chemistry.org For instance, the oxidation of phenoxathiin derivatives has been successfully carried out using a combination of 30% aqueous hydrogen peroxide in a mixture of trifluoroacetic acid (TFA) and chloroform. rsc.org Another effective system for this transformation is hydrogen peroxide in glacial acetic acid.
These reactions proceed via the nucleophilic attack of the sulfur atom on the oxidant, leading to the formation of the thermodynamically stable sulfone. The selection of the oxidizing system can be crucial to avoid side reactions and ensure high yields. jchemrev.com
| Oxidizing Agent System | Solvent | Reaction Conditions | Product | Yield |
|---|---|---|---|---|
| 30% aq. H₂O₂ / TFA | CHCl₃ | Reflux | Phenoxathiin Sulfone Derivative | 86% |
| H₂O₂ / Glacial Acetic Acid | Acetic Acid | Not specified | Phenoxathiin Sulfone Derivative | 95% |
The deoxygenation of this compound back to its corresponding sulfide (B99878), phenoxathiin, is a key reductive pathway. A variety of reducing agents are known to be effective for the general reduction of sulfoxides to sulfides. sioc-journal.cn These methods are often designed to be chemoselective, avoiding the reduction of other functional groups. organic-chemistry.org
Common reagents for this transformation include:
Oxalyl chloride and ethyl vinyl ether: This system activates the sulfoxide, which is then reduced by the vinyl ether. mdpi.com
Triflic anhydride (B1165640) and potassium iodide: This combination effectively promotes the deoxygenation of sulfoxides at room temperature. organic-chemistry.org
Sodium borohydride (B1222165) and iodine: This reagent pair in an anhydrous solvent like THF provides a chemoselective method for reducing sulfoxides. organic-chemistry.org
Metal-catalyzed systems: Various transition metal complexes can catalyze the deoxygenation of sulfoxides, often using silanes as the stoichiometric reductant. wikipedia.org
Under certain conditions, particularly with strong nucleophiles, the phenoxathiin ring system itself can undergo cleavage. For example, in related oxidized phenoxathiin-based macrocycles, reactions with organolithium reagents or other nucleophiles like methoxide (B1231860) have been shown to cleave the phenoxathiin moiety. This indicates that while the primary reduction pathway involves deoxygenation at the sulfur center, under more forcing nucleophilic conditions, ring-opening reactions can occur.
The redox chemistry of phenoxathiin and its oxides often involves the formation of a key intermediate: the phenoxathiin cation radical. tdl.org This species can be generated from either phenoxathiin or this compound in the presence of a strong acid, such as concentrated sulfuric acid. tdl.org
When this compound is dissolved in concentrated sulfuric acid, it can be converted into the corresponding cation radical. tdl.org This transformation highlights the role of the sulfoxide as a precursor to this reactive intermediate. The cation radical is characterized by an unpaired electron delocalized across the tricyclic system and has been studied extensively by ESR spectroscopy. tdl.org The formation of this radical cation is a pivotal step in many redox processes and subsequent reactions, such as additions to alkenes. nih.gov The reaction of the cation radical with various nucleophiles can lead to different products, including the regeneration of the sulfoxide. tdl.org
The oxidation from sulfide to sulfoxide, and subsequently to sulfone, generally proceeds through a mechanism involving nucleophilic attack from the sulfur's lone pair of electrons onto the electrophilic oxygen of the oxidizing agent. cuny.edu The stability of the sulfone makes the second oxidation step (sulfoxide to sulfone) often favorable. rsc.org
Reactions Involving the Sulfoxide Oxygen Atom of this compound
The oxygen atom of the sulfoxide group in this compound is not merely a passive component; its lone pairs of electrons allow it to participate directly in chemical reactions, including exchange processes and coordination to metal centers.
The oxygen atom of a sulfoxide can be exchanged with oxygen from an external source under certain conditions, typically in the presence of a strong acid. For diaryl sulfoxides, this reaction has been demonstrated in concentrated sulfuric acid containing ¹⁸O-labeled water. oup.com The mechanism is believed to involve the protonation of the sulfoxide oxygen, followed by the addition of a water molecule to the sulfur atom, forming a symmetrical intermediate. The elimination of a water molecule can then result in the incorporation of the labeled oxygen atom into the sulfoxide.
A similar oxygen exchange can occur when diaryl sulfoxides are heated in acetic anhydride. oup.com This reaction proceeds through an acetoxysulfonium salt intermediate. The rate of this exchange is often linked to the rate of racemization for chiral sulfoxides, suggesting a mechanism that involves inversion of configuration at the sulfur center. oup.com These established pathways for diaryl sulfoxides are applicable to this compound, indicating its capacity to undergo oxygen exchange under acidic conditions.
Sulfoxides are versatile ligands in coordination chemistry, capable of binding to metal ions through either the oxygen or the sulfur atom. wikipedia.orgwikipedia.org This behavior is classified as linkage isomerism. wikipedia.org The choice of binding atom is generally governed by Hard and Soft Acids and Bases (HSAB) theory.
O-Coordination: The negatively polarized oxygen atom acts as a hard Lewis base, preferentially binding to hard metal ions such as Cr(III), Fe(III), Ni(II), and Cu(II). wikipedia.orgdtic.mil This is the most common mode of coordination for sulfoxides. wikipedia.orgwikipedia.org
S-Coordination: The sulfur atom acts as a soft Lewis base and coordinates to softer metal centers like Ru(II) and Rh(I). wikipedia.org
As a diaryl sulfoxide, this compound is expected to form stable complexes with a wide variety of transition metals, primarily through its oxygen atom. researchgate.net The formation of a metal-sulfoxide complex alters the electronic structure and bond parameters of the sulfoxide group. Upon O-coordination, the S–O bond distance typically lengthens compared to the free sulfoxide, reflecting a weakening of the bond as electron density is donated from the oxygen to the metal center. core.ac.uk Conversely, in the rarer cases of S-coordination, the S–O bond distance tends to decrease. core.ac.uk
Rearrangement Reactions of this compound
The sulfoxide group in this compound is a key functional group that can participate in various rearrangement reactions, often induced by thermal or photochemical stimuli.
The Pummerer rearrangement is a characteristic reaction of sulfoxides bearing an α-hydrogen, which typically involves conversion to an α-acyloxy thioether in the presence of an acid anhydride. However, for the parent compound this compound, which lacks α-hydrogens, the classic Pummerer rearrangement is not applicable. Literature reviewed does not provide significant evidence of Pummerer-type reactions involving functionalized derivatives of this compound that do possess α-hydrogens.
While the classic Pummerer reaction is not observed, this compound moieties within more complex structures, such as substituted thiacalix tdl.orgarenes, exhibit distinct rearrangements under thermal and photochemical conditions. Specifically, the stereochemistry of the sulfoxide group can be inverted.
In studies on phenoxathiin-based thiacalixarenes, direct oxidation of the sulfur bridge leads stereoselectively to a sulfoxide product where the oxygen atom is oriented away from the macrocyclic cavity (an "out" configuration). rsc.org This "out" isomer is often unable to undergo further oxidation to the corresponding sulfone. However, photochemical irradiation can induce a stereomutation, converting the "out" sulfoxide to the "in" isomer. rsc.org This photochemical inversion is a critical step to enable subsequent chemical transformations, such as complete oxidation. rsc.org
Thermally induced rearrangements have also been observed. In one instance, heating a solution of a less stable sulfoxide isomer in dichlorobenzene led to its complete conversion to the more thermodynamically stable isomer. rsc.org
| Starting Material | Conditions | Product | Yield | Description |
|---|---|---|---|---|
| Methoxy-substituted "out" sulfoxide (9a) | Irradiation (310 nm), CHCl₃, 24h | Methoxy-substituted "in" sulfoxide (10a) | 40% | Photochemical stereomutation of the sulfoxide group. |
| Ethoxy-substituted "out" sulfoxide (9b) | Irradiation (310 nm), CHCl₃, 24h | Ethoxy-substituted "in" sulfoxide (10b) | 58% | Photochemical stereomutation of the sulfoxide group. |
| Propoxy-substituted "out" sulfoxide (9c) | Irradiation (310 nm), CHCl₃, 24h | Propoxy-substituted "in" sulfoxide (10c) | 66% | Photochemical stereomutation of the sulfoxide group. |
| Sulfide derivative (12b) | Heating, CDCl₂–CDCl₂, 120 °C, overnight | Sulfide derivative (12a) | Complete conversion | Thermally induced conversion to a more stable isomer. |
Acid-Catalyzed Reactions and Protonation Chemistry of this compound
In the presence of strong acids, this compound undergoes protonation at the sulfoxide oxygen, which can initiate further reactions. A significant acid-catalyzed transformation is its conversion to the phenoxathiin cation radical. When dissolved in cold concentrated sulfuric acid, this compound produces the same intensely colored solution and electron paramagnetic resonance (EPR) spectrum as the parent phenoxathiin, indicating the formation of this radical species. tdl.org This conversion can also be achieved using various Lewis acids (e.g., AlCl₃, FeCl₃, SbCl₅) in halogenated solvents. tdl.org The generally accepted transformation involves protonation of the sulfoxide, followed by elimination of water and an electron transfer event. tdl.org
Nucleophilic and Electrophilic Reactions at the Phenoxathiin Core of this compound
The electronic nature of the phenoxathiin ring system is significantly influenced by the oxidation state of the sulfur atom. The electron-withdrawing sulfoxide group in this compound deactivates the aromatic rings toward electrophilic substitution but activates them for nucleophilic attack.
This susceptibility to nucleophiles is particularly evident in strained phenoxathiin-based macrocycles. The presence of the sulfoxide and other electron-withdrawing groups renders the heterocyclic core prone to cleavage by various nucleophiles. rsc.org For example, reactions with O-nucleophiles like methoxide can cleave the phenoxathiin system to form a new macrocycle, while S-nucleophiles such as sodium hydrosulfide (B80085) can trigger a complex cascade of nucleophilic aromatic substitution steps, resulting in a rearranged linear oligomer. rsc.org
Furthermore, the use of strong organometallic nucleophiles like n-butyllithium can lead to metalation (lithiation) of the phenoxathiin core, typically at the positions adjacent (ortho) to the heteroatoms, creating a nucleophilic center on the ring that can then react with electrophiles. acs.org
| Substrate Type | Nucleophile | Reaction Type | Result | Reference |
|---|---|---|---|---|
| Phenoxathiin-based macrocycle | MeO⁻ (O-nucleophile) | Ring cleavage | Formation of a new macrocyclic ether. | rsc.org |
| Phenoxathiin-based macrocycle | SH⁻ (S-nucleophile) | Ring cleavage/rearrangement | Formation of a linear bis-sulfinic acid tetramer. | rsc.org |
| This compound | n-Butyllithium | Metalation | Formation of lithiated phenoxathiin species. | acs.org |
Radical Reactions and Their Pathways Involving this compound
This compound serves as a key precursor in the formation of the phenoxathiin cation radical (PO•+), a relatively stable radical species that has been isolated as a crystalline solid. tdl.org As discussed, this radical cation can be generated from the sulfoxide in the presence of strong protic or Lewis acids. tdl.org
Once formed, the phenoxathiin cation radical exhibits a rich reaction chemistry. It readily reacts with a variety of nucleophiles. For instance, reaction with acetate (B1210297) ion yields a mixture of the parent phenoxathiin and this compound. tdl.org The formation of the sulfoxide in this reaction is proposed to occur via a nucleophilic attack of the acetate ion on the sulfur atom of the cation radical, followed by homolytic cleavage. tdl.org
The cation radical also undergoes addition reactions with unsaturated systems. It adds stereospecifically to both cis- and trans-alkenes, initially forming an episulfonium cation radical intermediate, which ultimately leads to bis(10-phenoxathiiniumyl)alkane adducts. nih.gov
Computational Chemistry and Theoretical Modeling of Phenoxathiin, 10 Oxide
Quantum Chemical Calculations for Electronic Structure and Bonding in Phenoxathiin (B166618), 10-oxide
Quantum chemical calculations are fundamental to understanding the intrinsic properties of Phenoxathiin, 10-oxide. These methods solve approximations of the Schrödinger equation to determine the electronic structure and predict various molecular characteristics.
Density Functional Theory (DFT) has become a primary tool in computational chemistry for its favorable balance of accuracy and computational cost. DFT methods are widely used to determine the ground state geometries, energies, and other electronic properties of molecules like this compound.
The foundational principle of DFT is that the energy of a molecule can be determined from its electron density. Calculations typically involve the use of a functional, which approximates the exchange-correlation energy, and a basis set, which describes the atomic orbitals. Common functionals include B3LYP, while basis sets like 6-31G(d,p) are frequently employed for organic molecules containing sulfur.
Experimental studies, such as single-crystal X-ray analysis, have determined the solid-state structure of this compound, revealing a folded "butterfly" conformation with a dihedral angle of 152°. The sulfinyl oxygen atom adopts a pseudoaxial position, which is found to be the preferred conformation in both the solid state and in solution. DFT calculations are used to optimize this geometry in a vacuum or with solvent models, allowing for a direct comparison between theoretical and experimental structures. Such calculations are also essential for confirming the stability of different conformers and determining their relative energies.
| Parameter | Experimental (X-ray) Value | Description |
| Dihedral Angle | 152° | The angle between the two benzene (B151609) rings, indicating the degree of folding. |
| S-O Bond Length | 1.489 Å | The length of the bond between the sulfur and oxygen atoms. |
| S-C Bond Length | 1.775 Å | The average length of the bonds between the sulfur atom and the adjacent carbon atoms in the aromatic rings. |
| C-O Bond Length | 1.384 Å | The average length of the bonds between the ether oxygen and the adjacent carbon atoms. |
| C-S-C Bond Angle | 94.8° | The angle formed by the two carbon atoms and the central sulfur atom. |
Table 1: Experimental geometric parameters of this compound determined by single-crystal X-ray analysis. DFT calculations are employed to reproduce and refine these structural details.
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without the use of empirical parameters. These methods, while computationally more demanding than DFT, can provide highly accurate results, often referred to as "benchmark" quality.
Common ab initio approaches include Hartree-Fock (HF) theory and more sophisticated post-Hartree-Fock methods that account for electron correlation, such as Møller-Plesset perturbation theory (MP2, MP3) and Coupled Cluster (CC) theory. Coupled Cluster with single, double, and perturbative triple excitations, denoted as CCSD(T), is often considered the "gold standard" for its high accuracy in calculating molecular energies.
For this compound, these high-level calculations are particularly valuable for obtaining precise energies of different conformers, transition states, and reaction enthalpies. For example, while DFT is used to map out a reaction pathway, CCSD(T) single-point energy calculations on the DFT-optimized geometries can provide more reliable activation energies and reaction thermodynamics. This approach was utilized in studying the oxidation of a phenoxathiin-based thiacalixarene, where the relative energies of sulfoxide (B87167) intermediates were refined using CCSD(T) calculations. rsc.org
Natural Bond Orbital (NBO) analysis is a computational technique used to interpret the wave function from a quantum chemical calculation in terms of localized chemical bonds and lone pairs. It provides a chemically intuitive picture of bonding that aligns well with Lewis structures.
An NBO analysis of this compound would provide detailed insights into its electronic structure:
Bonding in the Sulfoxide Group: The analysis would characterize the S=O bond, quantifying its polarity and the hybridization of the sulfur and oxygen atoms. It would likely reveal a highly polarized bond with significant charge separation, where the oxygen atom is highly negative and the sulfur atom is positive.
Atomic Charges: The analysis provides a measure of the electron density distribution by calculating the natural atomic charges on each atom, offering a quantitative view of the molecule's electrostatic potential.
Molecular Dynamics Simulations for Conformational Landscapes and Dynamics of this compound
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can model the conformational dynamics, flexibility, and thermodynamic properties of a system.
For this compound, MD simulations are instrumental in exploring its conformational landscape. The molecule's characteristic butterfly structure is not rigid; the two aromatic rings can invert in a manner analogous to a butterfly's flapping wings. MD simulations can be used to:
Map Conformational Space: By simulating the molecule's movement over nanoseconds or longer, it is possible to identify the most stable conformations (such as the experimentally observed pseudoaxial sulfoxide) and any less stable, transient conformers (e.g., a pseudoequatorial form).
Determine Energy Barriers: The simulations can be used to calculate the free energy barrier associated with the ring inversion process. This provides information on the flexibility of the heterocyclic ring system at different temperatures.
Analyze Solvent Effects: MD can explicitly model the surrounding solvent molecules, allowing for a detailed investigation of how interactions with the solvent influence the conformational preferences and dynamics of this compound.
Reaction Mechanism Elucidation via Transition State Theory for this compound Transformations
Transition State Theory (TST) is a cornerstone for understanding the rates of chemical reactions. It postulates that between the state of the reactants and the state of the products, there is an intermediate, high-energy state known as the transition state. The rate of the reaction is then related to the concentration of species in this transition state and the frequency with which they convert to products. Computational chemistry is used to locate the geometry of the transition state and calculate its energy, which is crucial for determining the reaction's activation energy.
A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a system of atoms as a function of their geometric positions. By mapping the PES, chemists can visualize the path of a chemical reaction from reactants to products. Key features on a PES include energy minima, which correspond to stable reactants, products, and intermediates, and saddle points, which correspond to transition states.
A critical transformation involving this compound is its oxidation to Phenoxathiin, 10,10-dioxide (the corresponding sulfone). Computational studies on related systems have mapped the PES for this type of oxidation. rsc.org The process involves the approach of an oxidant (e.g., a peroxy acid) to the sulfur atom of the sulfoxide.
The reaction profile for this oxidation can be calculated, providing the relative energies of the key species along the reaction coordinate. Theoretical studies on the oxidation of a complex phenoxathiin sulfoxide derivative showed that the approach of the oxidant from the "outside" of the folded molecule was energetically preferred. rsc.org The activation energy for the second oxidation step (sulfoxide to sulfone) was found to be slightly higher than for the first oxidation (sulfide to sulfoxide). rsc.org
| Species/State | Relative Energy (kcal/mol) | Description |
| Reactants (Sulfoxide + Oxidant) | 0.0 | The starting point of the reaction, defined as the reference energy. |
| Transition State | +15 to +20 (Typical calculated range) | The highest energy point on the reaction pathway, representing the activation barrier for the oxidation of the sulfoxide group. |
| Products (Sulfone + Byproduct) | < 0 (Exothermic) | The final state after the oxygen atom has been transferred, which is typically lower in energy than the reactants. |
Table 2: A representative potential energy profile for the oxidation of a phenoxathiin sulfoxide to a sulfone, based on computational studies of related systems. The values represent typical ranges for such transformations.
Activation Energy and Rate Constant Predictions for this compound Reactions
Computational chemistry provides powerful tools for elucidating the mechanisms and kinetics of chemical reactions involving this compound. Through the calculation of potential energy surfaces, transition states can be located, and activation energies (Ea) can be determined, which are crucial for predicting reaction rate constants.
A key reaction studied computationally is the further oxidation of the sulfoxide moiety in phenoxathiin-based structures to a sulfone. For instance, in phenoxathiin-based thiacalix acs.orgarenes, the stereoselectivity of oxidation has been investigated using computational models. The activation energy for the oxidation of the sulfoxide to a sulfone is influenced by the stereochemistry of the sulfoxide group (i.e., whether the oxygen atom points "in" or "out" relative to the calixarene (B151959) cavity).
Theoretical calculations have shown that the activation energy for the oxidation of an "out" configured sulfoxide isomer is 1.1 kcal/mol higher than that of the corresponding "in" isomer at the DFT-D3 level of theory. scribd.com This difference in activation energy helps to explain the experimentally observed stereochemical preferences during the transformation to the fully oxidized sulfone. scribd.com The reaction energies for the two oxidation steps (sulfide to sulfoxide, and sulfoxide to sulfone) have also been calculated, showing the second oxidation step to be significantly more favored thermodynamically. scribd.com
Below is a data table summarizing theoretical activation energy differences for a phenoxathiin-based sulfoxide oxidation reaction.
| Reaction Step | Computational Model | Relative Activation Energy (kcal/mol) |
| Oxidation of 'out' isomer vs. 'in' isomer | DFT-D3 | 1.1 |
| Oxidation of 'in' isomer vs. 'out' isomer | CCSD(T) | -0.3 |
Data sourced from studies on phenoxathiin-based thiacalixarenes. scribd.com
These theoretical predictions of activation energies are fundamental for understanding reaction feasibility and selectivity, guiding the design of synthetic pathways involving this compound and its derivatives.
Spectroscopic Property Prediction of this compound from Theoretical Models (e.g., NMR chemical shifts, vibrational frequencies)
Theoretical models, particularly those based on Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules like this compound. These predictions are invaluable for interpreting experimental spectra, confirming molecular structures, and understanding the electronic environment of the molecule.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. The process typically involves:
Conformational Search: Identifying all low-energy conformations of the molecule, as the observed NMR spectrum is an average over these conformers.
Geometry Optimization: Optimizing the geometry of each conformer using a selected level of theory and basis set (e.g., B3LYP/6-31G*).
Magnetic Shielding Calculation: Calculating the isotropic magnetic shielding constants for each nucleus in each conformer, often using methods like the Gauge-Including Atomic Orbital (GIAO) approach.
Data Analysis: Averaging the calculated shifts based on the predicted Boltzmann population of each conformer and correlating them with experimental data, often against a reference compound like tetramethylsilane (B1202638) (TMS).
For complex molecules, this computationally assisted analysis can be crucial for assigning signals and determining the predominant conformation in solution. univ-danubius.ro While specific DFT calculations for the parent this compound are not widely published, experimental ¹³C NMR data for various derivatives are available, providing a benchmark for future theoretical studies. scribd.comtandfonline.com
Vibrational Frequencies: The prediction of vibrational frequencies (e.g., for Infrared or Raman spectroscopy) is another key output of computational models. A frequency calculation, performed after geometry optimization, yields the normal modes of vibration. These calculated frequencies and their corresponding intensities can be used to generate a theoretical spectrum. This spectrum can be compared with experimental results to aid in the assignment of vibrational bands to specific functional groups and molecular motions, such as the characteristic S=O stretch of the sulfoxide group.
Solvent Effects and Implicit Solvation Models in Computational Studies of this compound
The chemical behavior and properties of this compound can be significantly influenced by its environment, particularly the solvent. Computational studies must account for these interactions to provide realistic predictions. Solvent effects are particularly important in reactions where charge separation develops in the transition state or for molecules whose photophysical properties are sensitive to solvent polarity. acs.orgscispace.com
Implicit Solvation Models: A common and computationally efficient way to model solvent effects is through the use of implicit solvation models, also known as continuum models. In this approach, the solvent is not represented by individual molecules but as a continuous medium with a defined dielectric constant. The solute molecule is placed in a cavity within this continuum, and the electrostatic interactions between the solute's charge distribution and the dielectric medium are calculated.
Popular implicit solvation models include:
Polarizable Continuum Model (PCM): This is one of the most widely used models for studying chemical reactions and properties in solution.
Solvation Model based on Density (SMD): An improvement on earlier models that is parameterized to provide accurate solvation free energies for a wide range of solvents.
In computational studies of reactions involving phenoxathiin derivatives, such as oxidation, the role of the solvent might be considered minor when comparing very similar stereoisomers. scribd.com However, for accurately predicting absolute reaction barriers or spectroscopic properties that show strong solvent dependence, the inclusion of an implicit solvation model is essential for achieving agreement with experimental data. scispace.com
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Studies of this compound Derivatives
Chemoinformatics applies computational methods to analyze chemical data, while Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a compound with its biological activity or a specific physicochemical property.
For this compound derivatives, QSAR and the related Quantitative Structure-Property Relationship (QSPR) studies have been employed to predict various properties. These studies involve calculating a set of numerical values, known as molecular descriptors, that encode different aspects of a molecule's structure.
Molecular Descriptors: These can be categorized as:
1D/2D Descriptors: Based on the 2D graph representation of the molecule (e.g., molecular weight, atom counts, topological indices).
3D Descriptors: Derived from the 3D conformation of the molecule (e.g., molecular shape, surface area, volume).
Quantum Chemical Descriptors: Calculated using quantum mechanics (e.g., HOMO/LUMO energies, partial atomic charges, dipole moment).
Once calculated, these descriptors are used as independent variables to build a regression or classification model against an experimental dependent variable (e.g., biological activity, hydrophobicity). A QSPR study has been conducted on 2-(aryloxy-a-acetyl)-phenoxathiin derivatives to model their hydrophobicity using the topological index ZEP. scribd.com Other studies have also explored the properties of phenoxathiin derivatives within a QSAR framework. univ-danubius.roscispace.com These models are valuable in medicinal chemistry and materials science for screening virtual libraries of compounds and prioritizing candidates for synthesis and testing.
Advanced Applications of Phenoxathiin, 10 Oxide in Materials Science and Catalysis
Role of Phenoxathiin (B166618), 10-oxide as a Chiral Auxiliary or Ligand in Asymmetric Synthesis
The inherent chirality of the sulfoxide (B87167) group in Phenoxathiin, 10-oxide presents a theoretical basis for its use in asymmetric synthesis. The oxygen atom and the lone pair of electrons on the sulfur atom create a stereogenic center, which could be exploited to induce chirality in synthetic transformations. However, a thorough review of the scientific literature indicates that while the broader class of chiral sulfoxides is well-established in asymmetric catalysis, specific examples detailing the application of this compound as a chiral auxiliary or ligand are not extensively documented. The following sections explore the potential applications based on the general reactivity of related chiral sulfoxides.
The coordination of the sulfoxide oxygen or the sulfur atom in this compound to a transition metal center could pave the way for its use as a chiral ligand. In principle, such ligands can create a chiral environment around the metal, enabling enantioselective catalytic processes. The steric and electronic properties of the phenoxathiin backbone could influence the reactivity and selectivity of the metallic catalyst.
Potential transition metal-catalyzed reactions where chiral this compound derivatives could be employed are summarized in the table below. It is important to note that these are hypothetical applications for this specific compound, drawing parallels from other chiral sulfoxide ligands.
| Catalytic Reaction | Potential Metal Center | Envisioned Role of a Chiral this compound Ligand |
| Asymmetric Hydrogenation | Rhodium, Ruthenium, Iridium | Induce enantioselectivity in the reduction of prochiral olefins or ketones. |
| Asymmetric Allylic Alkylation | Palladium, Molybdenum | Control the stereochemistry of the nucleophilic attack on a π-allyl complex. |
| Asymmetric C-H Functionalization | Palladium, Rhodium, Copper | Direct and control the stereoselectivity of C-H bond activation and subsequent functionalization. |
| Asymmetric Sulfoxidation | Titanium, Vanadium | Act as a chiral ligand to control the enantioselective oxidation of prochiral sulfides. |
This table presents potential applications and is not based on documented examples involving this compound.
The sulfoxide group of this compound can act as a Lewis base, potentially participating in organocatalytic transformations. Functionalization of the phenoxathiin backbone with acidic or basic moieties could lead to bifunctional organocatalysts. These catalysts could activate substrates through hydrogen bonding or other non-covalent interactions, thereby controlling the stereochemical outcome of a reaction.
Despite the theoretical potential, there is a notable lack of specific research demonstrating the use of this compound derivatives in organocatalysis or acid-base catalysis. The development of chiral this compound-based organocatalysts remains a prospective area for future research.
This compound as a Precursor in Polymer Chemistry and Advanced Functional Materials
The incorporation of unique molecular scaffolds into polymer structures is a key strategy for developing advanced functional materials. The rigid, heterocyclic structure of this compound makes it an interesting candidate for inclusion in polymer chains.
The synthesis of monomers derived from this compound, bearing polymerizable functional groups, would be the first step toward its integration into polymer backbones. The presence of the sulfoxide group could impart specific properties to the resulting polymer, such as altered solubility, thermal stability, or a high refractive index.
However, a comprehensive search of the current scientific literature does not reveal any published work on the synthesis of polymers with this compound as a repeating unit in the main chain. Research in this area is yet to be established.
The polar sulfoxide group and the aromatic rings of this compound could participate in non-covalent interactions, such as hydrogen bonding and π-π stacking. These interactions are fundamental to the formation of self-assembled systems and supramolecular structures. While the parent compound itself has not been extensively studied in this context, the broader class of phenoxathiin-based macrocycles has been shown to form complex host-guest systems. The oxidized sulfur bridge in such macrocycles can influence their conformational preferences and recognition properties.
Application of this compound in Sensing and Chemodosimetry
The development of chemical sensors and chemodosimeters often relies on molecules that exhibit a measurable response upon interaction with a specific analyte. The electronic properties of the phenoxathiin core, potentially modulated by the oxidation state of the sulfur atom, suggest that its derivatives could be explored for sensing applications.
A review of the available literature indicates that there are no specific reports on the application of this compound as a primary component in chemical sensors or chemodosimeters. The exploration of its potential in this field, for instance, through the development of fluorescent or electrochemical sensors based on its derivatives, remains an open area for research. The table below outlines hypothetical sensing mechanisms that could be explored with functionalized this compound derivatives.
| Sensing Modality | Hypothetical Analyte | Potential Sensing Mechanism |
| Fluorescent Sensing | Metal Ions, Anions | Analyte binding could modulate the fluorescence properties (e.g., intensity, wavelength) of a fluorophore-appended this compound. |
| Electrochemical Sensing | Redox-active species | The this compound unit could be part of a redox-active molecule, with analyte interaction altering its electrochemical properties. |
| Chemodosimetry | Reactive species (e.g., ROS) | The sulfoxide group could react selectively with an analyte, leading to a distinct and measurable change in the molecule's properties (e.g., color or fluorescence). |
This table presents conceptual sensing applications and is not based on documented examples involving this compound.
Fluorescent Probes and Chemosensors Utilizing this compound Scaffolds
The development of fluorescent probes and chemosensors is a significant area of research, with applications spanning from biological imaging to environmental monitoring. The core structure of phenoxathiin, particularly its oxidized forms, offers a platform for designing novel sensory materials. While direct studies on this compound as a fluorescent probe are limited, research on the closely related phenoxathiin-10,10-dioxide derivatives provides valuable insights into the potential of this scaffold.
Derivatives of phenoxathiin-10,10-dioxide have been shown to exhibit fluorescence with a notable dependence on the solvent environment, a phenomenon known as solvatochromism. This property is crucial for the development of sensors that can probe the polarity of their surroundings. For instance, studies on 3-substituted phenoxathiin-10,10-dioxide derivatives have demonstrated changes in their emission spectra in response to different solvents. A bathochromic (red) shift of the fluorescence peak and a broadening of the emission band are observed when moving from nonpolar to polar protic solvents. This solvatochromic behavior suggests a change in the electronic distribution of the molecule in its excited state, indicating a potential for these compounds to act as polarity sensors.
The photophysical properties of a 3-CH₂Br-substituted phenoxathiin-10,10-dioxide in various solvents are detailed in the table below, illustrating the solvent-dependent fluorescence maxima.
| Solvent | Absorption Wavelength (λabs, nm) | Fluorescence Wavelength (λfl, nm) |
|---|---|---|
| Cyclohexane | 296 | 355 |
| Hexane | 292 | 355 |
| Chloroform | 296 | 362 |
| Acetonitrile (B52724) | 296 | 367 |
| 1-Butanol | 296 | 359 |
| Ethanol | 296 | 361 |
| Methanol (B129727) | 296 | 383 |
The design of chemosensors often involves the incorporation of a recognition site for a specific analyte, which, upon binding, induces a change in the photophysical properties of the fluorophore. The this compound scaffold, with its potential for functionalization at various positions on the aromatic rings, could be adapted for the selective detection of metal ions or other species.
Electrochemical Sensing Applications of this compound
The redox-active nature of the sulfur center in this compound suggests its potential for use in electrochemical sensing applications. The oxidation state of the sulfur atom can be modulated, leading to changes in the electronic properties of the molecule that can be detected electrochemically. While specific studies focusing on this compound as an electrochemical sensor are not widely reported, the electrochemical behavior of the related phenothiazine (B1677639) compounds has been extensively studied and provides a strong basis for the potential of the phenoxathiin scaffold in this area.
Phenothiazine and its derivatives are known to undergo reversible oxidation processes, making them suitable for applications in electrochemistry. The oxidation of the sulfur atom in these compounds is a key electrochemical event that can be influenced by the presence of analytes, forming the basis of a sensing mechanism. It is plausible that this compound would exhibit similar redox behavior, which could be harnessed for the development of electrochemical sensors.
The general mechanism for such sensors would involve the modulation of the redox potential of the this compound core upon interaction with a target analyte. This interaction could be a coordination event with a metal ion or a reaction with a specific molecule, leading to a measurable shift in the oxidation or reduction peaks in techniques like cyclic voltammetry or differential pulse voltammetry.
Utility of this compound in Energy Storage and Conversion Technologies
Recent research has highlighted the potential of phenoxathiin derivatives in the field of energy storage. Specifically, phenoxathiin has been investigated as a redox mediator in rechargeable Li-CO₂ batteries. In these batteries, a significant challenge is the high overpotential required during the charging process for the decomposition of the discharge product, lithium carbonate (Li₂CO₃).
Environmental Remediation Technologies Employing this compound Derivatives (e.g., as adsorbents, catalysts)
The application of this compound and its derivatives in environmental remediation is an area that remains largely unexplored. However, the chemical properties of sulfur-containing heterocyclic compounds suggest potential avenues for their use as catalysts in the degradation of environmental pollutants. Photocatalysis is a promising technology for the breakdown of organic pollutants in water and air.
While direct evidence of this compound being used in this capacity is scarce, the broader class of sulfur-containing heterocycles has been investigated for photocatalytic applications. These compounds can potentially act as photosensitizers, absorbing light and initiating chemical reactions that lead to the degradation of pollutants. The sulfur atom in the phenoxathiin ring system could play a role in the electronic transitions necessary for photocatalytic activity. Further research is needed to explore the potential of functionalized this compound derivatives as stable and efficient photocatalysts for environmental remediation.
Use of this compound as a Chemical Probe or Standard in Research
This compound is commercially available as a research chemical, indicating its use in various laboratory settings. sigmaaldrich.com While not extensively documented as a formal analytical standard, its stable and well-defined chemical structure makes it a suitable candidate for use as a reference compound in chemical research. For instance, it can be used as a starting material for the synthesis of more complex phenoxathiin derivatives with specific functionalities.
In analytical chemistry, compounds like this compound can serve as model compounds for the development of new analytical methods. For example, methods for the detection and quantification of sulfoxides could be developed and validated using this compound as a test analyte. rsc.org Its distinct spectroscopic and electrochemical properties can be used to calibrate instruments and to study the fundamental behavior of sulfoxide-containing molecules.
Table of Compounds
Environmental Chemistry and Biotransformation Pathways of Phenoxathiin, 10 Oxide
Abiotic Degradation Mechanisms of Phenoxathiin (B166618), 10-oxide in Environmental Matrices
Abiotic degradation involves non-biological processes that lead to the transformation of chemical compounds in the environment. For Phenoxathiin, 10-oxide, these mechanisms primarily include photodegradation, chemical hydrolysis, and oxidation.
Photodegradation, the breakdown of compounds by light, is a significant abiotic degradation pathway for many organic molecules. For phenoxathiin derivatives, photochemical processes have been observed, particularly involving the sulfoxide (B87167) group. Studies on phenoxathiin-based thiacalix acs.orgarenes have shown that the configuration of the sulfoxide group can undergo photochemical inversion. rsc.org This suggests that in aqueous and atmospheric environments, sunlight could induce stereoisomerization of this compound. Further oxidation to the corresponding sulfone can be influenced by this photochemical activity. rsc.org The atmospheric degradation of similar aromatic compounds is often initiated by reaction with hydroxyl radicals (OH), leading to the formation of hydroxylated intermediates which can undergo further oxidation or ring cleavage.
Table 1: Potential Photodegradation Reactions of this compound
| Reaction Type | Description | Potential Products |
|---|---|---|
| Photochemical Inversion | Change in the stereochemistry of the sulfoxide group upon absorption of light. | Stereoisomers of this compound |
| Photooxidation | Oxidation of the sulfoxide to a sulfone group, potentially facilitated by photochemically generated reactive oxygen species. | Phenoxathiin, 10,10-dioxide |
Chemical oxidation, on the other hand, is a more probable fate. Phenoxathiin can be oxidized to this compound, and further to Phenoxathiin, 10,10-dioxide (a sulfone) using chemical oxidants like hydrogen peroxide. acs.orgresearchgate.net In natural systems, strong oxidizing agents or catalytic surfaces could promote the oxidation of the sulfoxide group to a sulfone. The ease of oxidation is a notable characteristic of thianthrene (B1682798), a related sulfur heterocyclic compound, which readily forms a radical cation upon oxidation. wikipedia.org
Biotransformation and Biodegradation of this compound by Microorganisms
Biotransformation by microorganisms is a key process in the environmental degradation of many xenobiotic compounds. Fungi and bacteria have demonstrated the ability to metabolize a wide range of aromatic and sulfur-containing molecules. nih.govnih.goviipseries.org
While specific studies on the microbial metabolism of this compound are scarce, the degradation of analogous compounds such as dibenzothiophene (B1670422) (DBT) and thianthrene provides valuable insights. nih.govscielo.org.co Microorganisms, particularly bacteria, have been shown to degrade DBT through pathways that either selectively remove the sulfur atom (the "4S" pathway) or degrade the entire carbon skeleton.
Fungi are also known for their metabolic versatility in degrading complex organic molecules, including sulfur-containing compounds. mdpi.comnih.govnih.gov Ligninolytic fungi, for instance, produce extracellular enzymes that can oxidize the sulfur in heterocyclic compounds. nih.gov It is plausible that both bacteria and fungi can metabolize this compound, likely initiating the process through oxidation of the aromatic rings or further oxidation of the sulfoxide.
The initial steps in the microbial degradation of aromatic compounds are often catalyzed by oxygenases. Cytochrome P450 monooxygenases (CYPs) and dioxygenases are key enzymes in this process. nih.gov These enzymes introduce hydroxyl groups onto the aromatic rings, increasing their water solubility and susceptibility to further degradation.
For sulfur-containing heterocycles, specific monooxygenases can catalyze the oxidation of the sulfur atom. In the case of DBT, a flavin-dependent monooxygenase is responsible for the sequential oxidation of the sulfur to sulfoxide and then to sulfone. Peroxidases, such as those produced by ligninolytic fungi, can also play a role in the oxidation of sulfur-containing compounds. scielo.org.co Reductases may be involved in subsequent steps, potentially in the cleavage of the C-S bonds.
Table 2: Potential Enzymes Involved in this compound Biotransformation
| Enzyme Class | Potential Reaction Catalyzed |
|---|---|
| Monooxygenases (e.g., CYPs) | Hydroxylation of the aromatic rings. |
| Dioxygenases | Incorporation of two hydroxyl groups into the aromatic rings, often leading to ring cleavage. |
| Peroxidases | Oxidation of the sulfoxide to sulfone. |
Based on the microbial metabolism of related sulfur heterocycles, several potential metabolites of this compound can be proposed. The initial attack by mono- or dioxygenases would likely lead to the formation of hydroxylated derivatives. Subsequent enzymatic reactions could lead to the cleavage of the aromatic rings.
In the case of thianthrene, microbial metabolism has been shown to involve aromatic ring hydroxylation and rupture of the carbon-sulfur linkages. nih.gov For DBT, the "4S" pathway results in the formation of 2-hydroxybiphenyl. A similar pathway for this compound could theoretically lead to the formation of 2-hydroxydiphenyl ether.
Table 3: Postulated Microbial Metabolites of this compound
| Metabolite Type | Potential Structure | Precursor Reaction |
|---|---|---|
| Hydroxylated Derivatives | Hydroxylated this compound | Monooxygenase or dioxygenase activity |
| Ring Cleavage Products | Dicarboxylic acids, catechols | Dioxygenase-mediated ring fission |
| Desulfurization Product | 2-Hydroxydiphenyl ether | Cleavage of C-S bonds |
In-depth Article on the Environmental Chemistry of this compound Cannot Be Generated Due to Lack of Scientific Data
Following a comprehensive search of scientific literature and environmental databases, it has been determined that there is a significant lack of available research and data specifically concerning the environmental chemistry and biotransformation pathways of the chemical compound this compound. The specific topics outlined for the article, including environmental fate modeling, persistence studies, sorption to environmental solids, bioavailability, volatilization, atmospheric transport, and its occurrence in environmental samples, are not documented in the accessible scientific domain.
This compound, a heterocyclic compound containing sulfur, is primarily referenced in chemical supplier catalogs and in a limited number of studies focused on its synthesis and basic chemical properties. However, detailed environmental studies that are crucial for constructing an informative and scientifically accurate article on its environmental impact are absent.
The stringent requirements for "thorough, informative, and scientifically accurate content," including "detailed research findings" and "data tables," cannot be met. Constructing an article without this foundational data would lead to a document based on speculation rather than empirical evidence, which would be misleading and scientifically unsound.
Therefore, the generation of the requested article focusing solely on the specified environmental aspects of this compound is not feasible at this time due to the absence of the necessary scientific research and data.
Advanced Analytical Methodologies for Phenoxathiin, 10 Oxide
Chromatographic Separation Techniques for Phenoxathiin (B166618), 10-oxide and its Analogs
Chromatography is the cornerstone of analytical chemistry for separating individual components from a mixture. For Phenoxathiin, 10-oxide and its analogs, various chromatographic techniques are utilized, each offering distinct advantages depending on the analytical objective, the nature of the sample, and the properties of the analytes.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of non-volatile or thermally sensitive compounds like this compound. The separation is typically achieved on a reversed-phase column, where the polar sulfoxide (B87167) group decreases the retention time relative to the non-oxidized parent compound, phenoxathiin. The choice of detector is critical and is based on the required sensitivity and selectivity.
UV/VIS Detection: Due to its aromatic ring system, this compound exhibits strong absorbance in the ultraviolet (UV) region. UV/VIS detection is a robust, reliable, and universally applicable method for the quantification of this compound. The analysis is straightforward, typically employing a C18 stationary phase with a mobile phase consisting of a water/acetonitrile (B52724) or water/methanol (B129727) gradient.
Fluorescence Detection: While the parent phenoxathiin ring has relatively weak native fluorescence, oxidation to the sulfoxide can alter its photophysical properties. For certain derivatives, fluorescence detection can offer significantly higher sensitivity and selectivity compared to UV detection. In some cases, derivatization with a fluorescent tag may be employed to enhance detection limits for trace-level analysis. Analogs such as phenothiazine (B1677639) sulfoxides are known to be strongly fluorescent, suggesting this detection mode's potential applicability.
Electrochemical Detection (ECD): ECD is a highly sensitive and selective technique for electroactive compounds. The sulfur atom in the sulfoxide group of this compound is not fully oxidized and can undergo electrochemical oxidation at a working electrode. This property allows for detection at very low concentrations, often in the picogram to femtogram range, making it ideal for trace analysis in complex biological or environmental samples. researchgate.net
| Parameter | UV/VIS Detection | Fluorescence Detection | Electrochemical Detection (ECD) |
|---|---|---|---|
| Stationary Phase | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Reversed-Phase C18 or Phenyl-Hexyl | Reversed-Phase C18 or C8 |
| Mobile Phase | Acetonitrile/Water or Methanol/Water (Gradient or Isocratic) | Acetonitrile/Water with pH modifier (e.g., TFA) | Methanol/Phosphate Buffer (pH adjusted) |
| Detection Wavelength | ~230-254 nm (based on UV spectrum) | Ex: ~320 nm, Em: ~445 nm (variable by derivative) | Not Applicable |
| Working Electrode (for ECD) | Not Applicable | Not Applicable | Glassy Carbon |
| Potential (for ECD) | Not Applicable | Not Applicable | +0.8 to +1.2 V (Oxidative) |
| Primary Application | Routine quantification, Purity analysis | Trace analysis, Bioanalysis | Ultra-trace analysis, Metabolite studies |
Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible. The compound's polarity, attributed to the sulfoxide group, and its relatively high molecular weight result in low volatility and poor thermal stability at the high temperatures required for GC analysis. Direct injection can lead to broad, tailing peaks, poor sensitivity, and potential on-column decomposition.
To overcome these limitations, chemical derivatization is an essential prerequisite for the GC analysis of this compound. phenomenex.com The primary strategies involve:
Reduction to a Volatile Analog: A common approach is the chemical reduction of the sulfoxide back to its parent sulfide (B99878), phenoxathiin. Phenoxathiin is significantly more volatile and thermally stable, making it well-suited for GC-MS analysis. researchgate.net This method provides an indirect quantification of the original sulfoxide.
Derivatization of the Molecule: While this compound itself lacks active hydrogens for common silylation or acylation, specific reagents can be used to modify the molecule or its degradation products to increase volatility. For other sulfoxides, reagents like 1-(trifluoroacetyl)imidazole (B74255) (TFAI) have been used successfully. nih.gov
The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure complete and reproducible conversion, avoiding the formation of unwanted byproducts. Following derivatization, the resulting volatile compound is typically separated on a low- to mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) and detected by a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification.
| Strategy | Derivatization/Reaction Step | Target Analyte for GC | Potential Reagents | Advantages |
|---|---|---|---|---|
| Indirect Analysis via Reduction | Reduction of the sulfoxide group | Phenoxathiin | Titanium(III) chloride, Sodium borohydride (B1222165)/Cobalt(II) chloride | Robust, utilizes the high volatility of the parent sulfide |
| Direct Derivatization (Hypothetical) | Modification of the sulfoxide or ring structure | Volatile this compound derivative | Trifluoroacetylimidazole (TFAI), Silylating agents (e.g., BSTFA) | Direct measurement, but requires significant method development |
The presence of the sulfoxide group renders this compound a chiral molecule, with the sulfur atom acting as a stereocenter. This means it exists as a pair of non-superimposable mirror images, or enantiomers. Supercritical Fluid Chromatography (SFC) has emerged as a premier technique for the separation of enantiomers, offering advantages of high speed, efficiency, and reduced environmental impact compared to normal-phase HPLC. nih.gov
The separation of this compound enantiomers is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs are particularly effective for resolving chiral sulfoxides. nih.govacs.org The mobile phase typically consists of supercritical carbon dioxide (CO₂) as the primary component, which is modified with a small percentage of an organic solvent, usually an alcohol like methanol or ethanol, to adjust solvent strength and enhance selectivity. acs.org The unique properties of supercritical fluids, such as low viscosity and high diffusivity, allow for rapid separations with excellent resolution. nih.gov
| Parameter | Typical Conditions |
|---|---|
| Primary Application | Enantiomeric separation and purification |
| Stationary Phase | Chiral Stationary Phases (CSPs), e.g., Amylose or Cellulose derivatives (Chiralpak® AD, Chiralcel® OD) |
| Mobile Phase | Supercritical CO₂ with an alcohol modifier (e.g., 5-30% Methanol or Ethanol) |
| Back Pressure | 100 - 200 bar |
| Temperature | 30 - 50 °C |
| Detection | UV/VIS or Mass Spectrometry (MS) |
| Key Advantage | Fast analysis times (<10 min), high resolution, reduced organic solvent use |
Capillary Electrophoresis (CE) offers exceptionally high separation efficiency, short analysis times, and minimal sample consumption. However, the standard mode, Capillary Zone Electrophoresis (CZE), is unsuitable for neutral molecules like this compound, as they migrate unresolved with the electroosmotic flow (EOF). researchgate.net To analyze such compounds, modified CE techniques are required.
Micellar Electrokinetic Chromatography (MEKC): This is the most common CE mode for separating neutral compounds. palsystem.com MEKC involves the addition of a surfactant (e.g., sodium dodecyl sulfate, SDS) to the buffer at a concentration above its critical micelle concentration. This forms micelles, which act as a pseudo-stationary phase. Neutral analytes are separated based on their differential partitioning between the aqueous buffer (mobile phase) and the hydrophobic interior of the micelles. nih.gov The hydrophobicity of this compound makes it an excellent candidate for MEKC separation.
Capillary Electrochromatography (CEC): This hybrid technique combines the principles of HPLC and CE. researchgate.net The capillary is packed with a stationary phase (like in HPLC), but the mobile phase is driven by the EOF. researchgate.net CEC provides the dual separation mechanism of partitioning with the stationary phase and electrophoretic mobility, resulting in outstanding resolution for complex mixtures of neutral aromatic compounds.
| Parameter | Typical MEKC Conditions |
|---|---|
| Separation Principle | Differential partitioning between aqueous buffer and micelles |
| Capillary | Uncoated Fused Silica (e.g., 50 µm I.D., 50 cm length) |
| Background Electrolyte (BGE) | 20-50 mM Borate buffer (pH 8-9.5) |
| Pseudostationary Phase | 25-100 mM Sodium Dodecyl Sulfate (SDS) |
| Organic Modifier | 5-20% Acetonitrile or Methanol (to modify selectivity) |
| Applied Voltage | 15 - 25 kV |
| Detection | UV/VIS (e.g., at 254 nm) |
Hyphenated Techniques for Identification and Quantification of this compound
Hyphenated techniques, which couple a separation method with a powerful detection technique like mass spectrometry, are indispensable for modern analytical chemistry. They provide not only quantitative data but also rich structural information, enabling confident identification of analytes.
The coupling of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the definitive method for trace-level quantification and unambiguous structural elucidation of this compound, especially in complex matrices such as biological fluids, environmental samples, or pharmaceutical formulations.
Ionization: Electrospray Ionization (ESI) in positive ion mode is typically the preferred method, as the heterocyclic structure can be readily protonated to form the [M+H]⁺ ion. Atmospheric Pressure Chemical Ionization (APCI) can also be an effective alternative, particularly for compounds of moderate polarity. rsc.org
Trace Analysis: For quantification, the mass spectrometer is operated in Selected Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (e.g., the [M+H]⁺ of this compound) is selected and fragmented, and only a specific, characteristic product ion is monitored. This process provides exceptional selectivity and sensitivity, filtering out background noise and allowing for detection at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels. researchgate.net
Structural Elucidation: Tandem mass spectrometry (MS/MS) is used to determine the structure of the molecule. The protonated molecule is subjected to Collision-Induced Dissociation (CID), causing it to break apart into smaller, stable fragment ions. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. For this compound, key fragmentation pathways would likely include the neutral loss of an oxygen atom ([M+H-16]⁺) to form the phenoxathiin radical cation, and further fragmentation involving the loss of carbon monoxide (CO) or the sulfur monoxide (SO) group from the central ring. This detailed structural information is vital for identifying metabolites or degradation products.
| Parameter | Typical Conditions/Information |
|---|---|
| LC Separation | Reversed-Phase UPLC/HPLC (C18 column) with Acetonitrile/Water + 0.1% Formic Acid gradient |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (MS1) | [M+H]⁺ (m/z 217.0) for C₁₂H₈O₂S |
| MS/MS Fragmentation (CID) | Produces characteristic product ions for structural confirmation and quantification |
| Plausible Major Product Ions (MS2) | m/z 201.0: Loss of oxygen atom ([M+H-O]⁺) |
| m/z 188.0: Loss of formyl radical ([M+H-CHO]•⁺) or CO from fragment | |
| m/z 169.0: Loss of SO group ([M+H-SO]⁺) | |
| Detection Mode | Selected Reaction Monitoring (SRM) for quantification; Full Scan/Product Ion Scan for identification |
GC-MS for Volatile Component Characterization of this compound Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful technique for the separation and identification of volatile and semi-volatile compounds. While specific research detailing the GC-MS analysis of "this compound" and its volatile derivatives is not extensively documented in publicly available literature, the principles of the technique allow for a theoretical framework of its application.
The successful GC-MS analysis of "this compound" derivatives would hinge on their thermal stability and volatility. Derivatives with lower boiling points would be amenable to GC separation. The electron ionization (EI) mass spectra of "this compound" would be expected to show a prominent molecular ion peak, with fragmentation patterns providing valuable structural information. Key fragmentation pathways would likely involve the loss of the sulfoxide oxygen, cleavage of the heterocyclic ring, and rearrangements.
A hypothetical GC-MS analysis of a mixture of "this compound" derivatives would involve:
Sample Preparation: Extraction of the derivatives from a sample matrix using an appropriate organic solvent, followed by concentration.
GC Separation: Injection of the sample into a GC equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column) to separate the derivatives based on their boiling points and interactions with the stationary phase.
MS Detection: As the separated components elute from the GC column, they would be introduced into the mass spectrometer. The resulting mass spectra would provide a unique fingerprint for each derivative, allowing for their identification.
| Parameter | Typical Value/Condition |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Injector Temperature | 250 °C |
| Oven Temperature Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-500 |
This table represents a hypothetical set of parameters for the GC-MS analysis of volatile "this compound" derivatives.
NMR-coupled Techniques for Online Structural Confirmation of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules in solution. The application of NMR, particularly ¹H NMR, has been instrumental in the characterization of "this compound". A detailed ¹H-NMR spectral analysis of "Phenoxathiin-1-oxide" reveals a classic first-order, four-spin system, providing a unique opportunity for in-depth structural studies. acs.org
Hyphenated NMR techniques, such as Liquid Chromatography-NMR (LC-NMR), offer the ability to separate components of a mixture and obtain their NMR spectra online. researchgate.netscispace.com This is particularly valuable for the analysis of reaction mixtures or for the identification of impurities. Online NMR monitoring can provide real-time structural confirmation of "this compound" during its synthesis or derivatization reactions. beilstein-journals.orgbeilstein-journals.org
A typical workflow for the online structural confirmation of "this compound" using a hyphenated NMR technique would involve:
Reaction Monitoring: A flow cell connected to the reaction vessel continuously transfers a portion of the reaction mixture to the NMR spectrometer.
NMR Data Acquisition: A series of ¹H NMR spectra are acquired over time.
Data Analysis: The changes in the chemical shifts and signal intensities of the protons of "this compound" and any intermediates or products are monitored to follow the reaction progress and confirm the structure of the final product.
| Technique | Application for this compound | Key Information Obtained |
| ¹H NMR | Structural elucidation of the parent compound and its derivatives. | Chemical shifts, coupling constants, and multiplicity of proton signals, confirming the molecular structure. acs.org |
| LC-NMR | Separation and identification of "this compound" from complex mixtures. researchgate.netscispace.com | NMR spectra of individual components, enabling unambiguous identification. |
| Online Flow NMR | Real-time monitoring of reactions involving "this compound". beilstein-journals.orgbeilstein-journals.org | Reaction kinetics, identification of intermediates, and confirmation of product formation. |
This table summarizes the applications of various NMR techniques for the analysis of "this compound".
Electrochemical Methods for Detection and Redox Characterization of this compound
Electrochemical methods offer sensitive and selective means for the detection and characterization of redox-active compounds. While specific studies on the electrochemistry of "this compound" are limited, the electrochemical behavior of the parent compound, phenoxathiin, and related sulfur-containing heterocyclic compounds provides a basis for understanding its potential redox properties. tdl.org
Cyclic Voltammetry for Redox Potential Determination of this compound
Cyclic voltammetry (CV) is a powerful technique for investigating the redox behavior of a compound and determining its standard reduction potential. A cyclic voltammogram of "this compound" would likely reveal information about the oxidation of the sulfur atom and potentially the aromatic rings. The presence of the sulfoxide group is expected to influence the redox potential compared to the parent phenoxathiin.
A hypothetical CV experiment for "this compound" would involve:
Electrolyte Preparation: Dissolving a known concentration of "this compound" in a suitable organic solvent containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) perchlorate (B79767) in acetonitrile).
Electrochemical Cell Setup: Using a three-electrode system consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
Data Acquisition: Sweeping the potential of the working electrode and recording the resulting current.
The resulting voltammogram would show peaks corresponding to the oxidation and reduction processes of "this compound", from which the redox potentials can be determined.
Amperometric Detection of this compound in Flow Systems
Amperometry is a highly sensitive electrochemical detection method that can be coupled with flow systems, such as Flow Injection Analysis (FIA) or High-Performance Liquid Chromatography (HPLC), for the quantitative determination of electroactive species. rsc.orgwikipedia.org The application of amperometric detection to "this compound" would require the compound to be electroactive within the potential window of the chosen electrode and solvent system.
In an FIA system, a small plug of the sample containing "this compound" is injected into a continuously flowing carrier stream. The stream then passes through an electrochemical cell where a constant potential is applied to the working electrode. The oxidation or reduction of "this compound" at the electrode surface generates a current that is proportional to its concentration. This approach can offer rapid and automated analysis. rsc.orgnih.gov
| Parameter | Typical Value/Condition |
| Working Electrode | Glassy Carbon Electrode |
| Reference Electrode | Ag/AgCl |
| Mobile Phase (for HPLC) | Acetonitrile/Water with a supporting electrolyte |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection Potential | Determined from Cyclic Voltammetry |
This table outlines typical parameters for the amperometric detection of "this compound" in a flow system.
Advanced Spectroscopic Methods for this compound in Complex Matrices
Advanced spectroscopic techniques are essential for the analysis of "this compound" in complex environments, providing high sensitivity and selectivity without the need for extensive sample preparation.
Raman and Surface-Enhanced Raman Scattering (SERS) for In Situ Analysis of this compound
Raman spectroscopy is a vibrational spectroscopy technique that provides detailed information about the molecular structure of a compound. americanpharmaceuticalreview.com While Raman scattering is inherently weak, Surface-Enhanced Raman Scattering (SERS) can provide enormous signal enhancement, enabling the detection of molecules at very low concentrations. youtube.com The SERS effect arises from the interaction of the analyte with nanostructured metal surfaces, typically gold or silver. researchgate.net
For "this compound", the Raman spectrum would be characterized by vibrational modes associated with the aromatic rings, the C-O and C-S bonds of the central ring, and the S=O bond of the sulfoxide group. SERS could be particularly useful for the in-situ analysis of "this compound" in complex matrices, such as biological samples or environmental systems. nih.govresearchgate.net The sulfur atom in "this compound" may facilitate its adsorption onto the SERS-active metal surface, leading to significant signal enhancement. nih.gov
A potential SERS-based in-situ analysis of "this compound" would involve:
SERS Substrate Preparation: Synthesizing or obtaining a SERS-active substrate, such as silver or gold nanoparticles.
Sample Interaction: Introducing the SERS substrate into the sample containing "this compound" to allow for adsorption.
Raman Measurement: Acquiring the SERS spectrum using a Raman spectrometer with an appropriate laser excitation wavelength.
The resulting SERS spectrum would provide a unique fingerprint of "this compound", allowing for its identification and quantification even in the presence of interfering species.
| Vibrational Mode | Expected Raman Shift Range (cm⁻¹) (Hypothetical) |
| Aromatic C-H stretching | 3000 - 3100 |
| Aromatic ring stretching | 1400 - 1600 |
| S=O stretching | 1000 - 1100 |
| C-S stretching | 600 - 800 |
| C-O-C stretching | 1200 - 1300 |
This table presents a hypothetical summary of expected Raman shifts for key vibrational modes of "this compound".
X-ray Photoelectron Spectroscopy (XPS) for Surface Characterization of this compound
X-ray Photoelectron Spectroscopy (XPS) is a highly sensitive quantitative spectroscopic technique used to analyze the surface chemistry of a material. researchgate.netmdpi.com It provides information on elemental composition, empirical formula, and the chemical and electronic states of elements within the top 1 to 10 nanometers of the surface. researchgate.net For a compound like this compound, XPS is instrumental in confirming the presence and chemical environment of its constituent elements: carbon, oxygen, and sulfur.
The analysis involves irradiating the sample with a beam of X-rays, which causes the emission of core-level electrons. researchgate.net The kinetic energy of these photoelectrons is measured, and from this, the binding energy can be determined. The binding energy is characteristic of each element and is sensitive to the local chemical environment, allowing for the determination of oxidation states and functional groups. nih.gov
For this compound (C₁₂H₈O₂S), a high-resolution XPS analysis would focus on the C 1s, O 1s, and S 2p core level signals.
Sulfur (S 2p): The S 2p spectrum is particularly diagnostic for confirming the sulfoxide moiety. Organosulfur compounds exhibit a distinct range of binding energies depending on the oxidation state of the sulfur atom. For a sulfoxide group (S=O), the S 2p binding energy is expected to be significantly higher than that of a sulfide (C-S-C) due to the electron-withdrawing effect of the oxygen atom. Research on various sulfoxides, such as dimethyl sulfoxide, places the S 2p binding energy in the range of 166.0 to 167.5 eV. researchgate.netukm.my This is intermediate between sulfides (typically ~164 eV) and sulfones (O=S=O, typically >168 eV).
Oxygen (O 1s): The O 1s spectrum for this compound is expected to show at least two distinct peaks corresponding to the two different oxygen environments. The oxygen atom in the ether linkage (C-O-C) within the heterocyclic ring will have a different binding energy than the oxygen atom in the sulfoxide group (S=O). The S=O oxygen is generally expected at a lower binding energy compared to the C-O-C oxygen due to the nature of the double bond and the electronegativity differences.
Carbon (C 1s): The C 1s spectrum will be more complex, consisting of overlapping peaks from the carbon atoms in various chemical environments. The primary contributions would be from the aromatic carbons bonded to other carbons and hydrogen (C-C/C-H). Additionally, distinct, chemically shifted signals would arise from the carbons bonded to the ether oxygen (C-O) and the sulfur atom (C-S). The C-O signal is typically found at a higher binding energy than the C-C/C-H signal.
The expected binding energies and theoretical atomic concentrations for this compound are summarized in the table below.
| Core Level | Functional Group | Expected Binding Energy (eV) | Theoretical Atomic Concentration (%) |
|---|---|---|---|
| S 2p | C-S(=O)-C | 166.0 - 167.5 researchgate.netukm.my | 4.76 |
| O 1s | S=O | ~531-532 | 4.76 |
| O 1s | C-O-C | ~532-534 | 4.76 |
| C 1s | C-C, C-H | ~284.5-285.0 | 85.71 |
| C 1s | C-S | ~285.0-286.0 | |
| C 1s | C-O | ~286.0-287.0 |
Sample Preparation Strategies for Environmental and Non-Clinical Biological Matrices Containing this compound
The accurate quantification of this compound in complex environmental and biological matrices necessitates robust sample preparation to remove interfering substances and concentrate the analyte. researchgate.net Given its chemical structure, which includes a polar sulfoxide group and nonpolar aromatic rings, methods suitable for semi-polar organic compounds are most appropriate.
Environmental Matrices (e.g., Soil, Water)
For environmental samples, Solid-Phase Extraction (SPE) is a widely used and effective technique for the isolation and concentration of organosulfur compounds. nih.govraykolgroup.com It offers advantages such as high recovery rates, reduced solvent consumption, and simplification of the extraction process compared to traditional liquid-liquid extraction (LLE). researchgate.net
Solid-Phase Extraction (SPE): For aqueous samples, a reversed-phase sorbent like C18 or a polymeric sorbent (e.g., styrene-divinylbenzene) would be effective for trapping this compound. The general procedure involves conditioning the sorbent, loading the aqueous sample, washing away interferences with a weak solvent (e.g., water/methanol mixture), and finally eluting the analyte with a stronger organic solvent like acetonitrile or ethyl acetate (B1210297). researchgate.net For soil or sediment samples, an initial solvent extraction (e.g., using an accelerated solvent extraction system with acetonitrile or acetone/hexane) is required to move the analyte into a liquid phase before cleanup and concentration via SPE. raykolgroup.com Research on other organosulfur compounds has demonstrated high recoveries using these approaches. nih.gov
Liquid-Liquid Extraction (LLE): LLE remains a viable, albeit more solvent-intensive, alternative. For water samples, extraction with a water-immiscible solvent like dichloromethane (B109758) or ethyl acetate would be a standard approach. For soil samples, a preliminary extraction into a solvent like acetonitrile, followed by partitioning with a nonpolar solvent, can be employed. Studies on a range of organosulfur compounds have shown that solvents like acetonitrile, N,N-dimethylformamide, and n-methylpyrrolidone are highly effective extractants. zldm.ru
| Technique | Matrix | Recommended Sorbent/Solvents | General Procedure | Anticipated Recovery |
|---|---|---|---|---|
| Solid-Phase Extraction (SPE) | Water | Sorbent: C18 or Polymeric Elution Solvent: Acetonitrile, Ethyl Acetate | Condition -> Load Sample -> Wash -> Elute | >90% nih.gov |
| Solvent Extraction + SPE | Soil/Sediment | Extraction Solvent: Acetonitrile SPE Cleanup as for water | Solvent extract soil -> Evaporate & Reconstitute -> SPE Cleanup | >90% nih.gov |
| Liquid-Liquid Extraction (LLE) | Water | Extraction Solvent: Dichloromethane, Ethyl Acetate | Partition analyte from aqueous to organic phase | 80-100% zldm.ru |
Non-Clinical Biological Matrices (e.g., Plasma, Tissue Homogenates)
Biological samples present additional challenges due to the high content of proteins and lipids.
Protein Precipitation: For plasma or serum, a simple protein precipitation step is often the first course of action. This is typically achieved by adding a threefold volume of a cold organic solvent, such as acetonitrile or methanol, which denatures and precipitates the majority of proteins. After centrifugation, the supernatant containing the analyte can be further processed.
QuEChERS Method: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, widely applied in pesticide residue analysis, is highly suitable for this compound. researchgate.net The method involves an initial extraction and partitioning step using acetonitrile and a salt mixture (e.g., magnesium sulfate, sodium chloride). This is followed by a dispersive SPE (dSPE) cleanup step, where an aliquot of the acetonitrile extract is mixed with a sorbent (e.g., a combination of primary secondary amine (PSA) to remove fatty acids and C18 to remove nonpolar interferences) to remove matrix components. researchgate.net
SPE/LLE: Following protein precipitation or as a standalone method, SPE or LLE can be used for further cleanup and concentration, applying the same principles as described for environmental matrices. The choice of sorbents and solvents would be similar, with potential adjustments to the wash steps to more effectively remove endogenous biological interferences.
Future Directions and Emerging Research Avenues for Phenoxathiin, 10 Oxide
Exploiting Stereochemical Diversity of Phenoxathiin (B166618), 10-oxide in Novel Applications
The non-planar, chiral nature of phenoxathiin, 10-oxide is a key feature that is increasingly being exploited. The sulfur atom in the 10-oxide is a stereocenter, leading to enantiomeric forms. This inherent chirality is fundamental to its potential use in asymmetric synthesis and chiral recognition.
Research has demonstrated the stereoselective oxidation of phenoxathiin units within larger macrocyclic structures like thiacalix nih.govarenes. rsc.org In these complex systems, the orientation of the sulfoxide (B87167) oxygen (either pointing into or out of the macrocyclic cavity) can be controlled. rsc.org Interestingly, achieving full oxidation to the corresponding sulfone requires a specific configuration of the sulfoxide group, which can be altered through photochemical inversion. rsc.org This stereochemical control is crucial for designing molecules with specific three-dimensional shapes for applications in host-guest chemistry and enantioselective catalysis.
Future research will likely focus on:
Asymmetric Catalysis: Developing chiral ligands based on the this compound scaffold for use in metal-catalyzed asymmetric reactions. The defined stereochemistry around the sulfur atom could induce high levels of enantioselectivity in a variety of chemical transformations.
Chiral Sensors: Incorporating enantiomerically pure this compound derivatives into sensor arrays for the detection and quantification of chiral analytes.
Chiral Materials: Using the stereochemical information encoded in this compound to construct novel chiral polymers and metal-organic frameworks (MOFs) with unique optical or separation properties.
A study on the stereochemistry of phenoxathiin S-oxide has provided foundational knowledge for these pursuits. acs.org
Integration of this compound into Supramolecular Architectures and Soft Materials
The rigid, V-shaped structure of the phenoxathiin core makes it an excellent candidate for constructing complex, well-defined supramolecular assemblies and advanced soft materials. Its ability to be incorporated into larger structures has been demonstrated in the chemistry of thiacalixarenes, which are macrocycles used extensively in supramolecular chemistry. rsc.org
Phenoxathiin-based macrocycles derived from thiacalix nih.govarenes represent an unusual and promising structural motif in calixarene (B151959) chemistry. rsc.org The presence of the sulfoxide group, along with sulfonyl groups, imparts significant electronic and reactive properties to these macrocycles, making them susceptible to nucleophilic attack and enabling further functionalization. rsc.org This reactivity allows for the cleavage of the macrocyclic skeleton or the phenoxathiin group itself, leading to novel thiacalixarene analogues with unique structural features, such as those containing a biphenyl (B1667301) fragment. rsc.org
Emerging research directions include:
Liquid Crystals: Designing and synthesizing this compound derivatives that exhibit liquid crystalline phases. The bent shape of the molecule could lead to the formation of novel mesophases.
Gels and Organogels: Exploring the potential of functionalized phenoxathiin, 10-oxides to act as low-molecular-weight gelators, forming stimuli-responsive soft materials.
Molecular Cages and Capsules: Utilizing this compound as a rigid panel in the construction of molecular cages and capsules for guest encapsulation and transport. The defined geometry and potential for functionalization make it an attractive component for creating intricate, hollow architectures.
Advanced Catalytic Roles and Reaction Design Involving this compound
While phenoxathiin itself is relatively stable, the introduction of the sulfoxide group in this compound activates the molecule for a range of chemical transformations, positioning it as a platform for developing new catalytic systems and reaction methodologies.
A key area of interest is the use of phenoxathiin S-oxides in the C-H functionalization of arenes. rsc.org This highlights its potential to act not just as a structural component but as a reactive mediator in challenging chemical reactions. Furthermore, the metalation of phenoxathiin 10-oxide with reagents like n-butyllithium provides a powerful method for introducing functional groups at specific positions on the heterocyclic core, opening up avenues for creating tailored catalysts. acs.org The reactivity of oxidized phenoxathiin-based macrocycles with various nucleophiles also demonstrates the synthetic potential of this class of compounds in designing complex reaction cascades. rsc.org
Future research is anticipated in the following areas:
Organocatalysis: Designing catalysts where the sulfoxide group participates directly in the catalytic cycle, for instance, by acting as a transient oxidizing agent or a chiral Lewis base.
Photoredox Catalysis: Investigating the excited-state properties of this compound derivatives for applications in photoredox catalysis, where they could facilitate single-electron transfer processes upon irradiation.
Frustrated Lewis Pairs (FLPs): Exploring the combination of the Lewis basic sulfoxide oxygen with a sterically hindered Lewis acid to form FLPs for the activation of small molecules like H₂, CO₂, and olefins.
Sustainable Synthesis and Green Chemistry Approaches for this compound Production
Modern chemical synthesis places a strong emphasis on sustainability and green chemistry principles. greenchemistry.school The production of this compound and its derivatives is evolving to meet these criteria, moving away from harsh, traditional methods.
Historically, phenoxathiin synthesis involved high-temperature reactions with stoichiometric aluminum chloride. rsc.org More recent developments include a two-step approach featuring an iron-catalyzed C-H thioarylation followed by a copper-mediated C-O bond formation. rsc.org This transition-metal-catalyzed method represents a more sustainable route. The subsequent oxidation to the sulfoxide can be achieved using common oxidizing agents, but future work will focus on even greener methods.
Key green chemistry avenues for exploration include:
Biocatalytic Oxidation: Employing oxidoreductase enzymes, such as those used for the synthesis of optically active sulfoxides in the pharmaceutical industry, for the enantioselective oxidation of phenoxathiin to (R)- or (S)-phenoxathiin, 10-oxide. mdpi.com This approach uses molecular oxygen as the oxidant under mild conditions, with water as the primary solvent. mdpi.com
Flow Chemistry: Developing continuous-flow processes for the synthesis and oxidation of phenoxathiin. Flow chemistry can improve reaction efficiency, safety, and scalability while minimizing waste. mdpi.com
Use of Greener Solvents: Replacing hazardous solvents with more environmentally benign alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or bio-derived solvents.
Catalyst Recovery and Reuse: Focusing on heterogeneous catalysts for the key synthetic steps, allowing for easy separation and recycling, thereby reducing waste and cost. mdpi.com
Computational Design of Novel this compound Based Functional Molecules
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties and reactivity of molecules, thereby guiding experimental efforts. For this compound and its derivatives, computational methods are crucial for understanding their unique characteristics.
DFT calculations have been successfully used to study the photophysical properties of phenoxathiin-10,10-dioxide derivatives, explaining experimentally observed solvatochromic effects by analyzing the frontier molecular orbitals. researchgate.net Such studies can be readily extended to the 10-oxide to predict its electronic and optical properties. Computational methods have also been combined with experimental work to understand the stereomutation of the sulfoxide group in complex phenoxathiin-containing macrocycles. rsc.org
Future computational work will likely focus on:
High-Throughput Screening: Using computational screening to rapidly evaluate large virtual libraries of this compound derivatives for specific applications, such as identifying candidates with optimal electronic properties for organic electronics or specific binding affinities for sensor applications.
Reaction Mechanism Elucidation: Modeling the transition states and reaction pathways of catalytic cycles involving this compound to optimize reaction conditions and design more efficient catalysts.
Predicting Material Properties: Simulating the packing and intermolecular interactions of this compound derivatives to predict the properties of bulk materials, such as crystal structures, liquid crystal phases, and charge-transport characteristics.
Below is a table of predicted collision cross-section (CCS) data, a computationally derived parameter useful in analytical chemistry for identifying compounds.
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 217.03178 | 138.3 |
| [M+Na]⁺ | 239.01372 | 148.9 |
| [M-H]⁻ | 215.01722 | 145.1 |
| [M+NH₄]⁺ | 234.05832 | 158.6 |
| [M+K]⁺ | 254.98766 | 145.9 |
Data sourced from PubChemLite. uni.lu
Interdisciplinary Research with Material Science and Environmental Science Utilizing this compound
The unique properties of this compound position it at the intersection of several scientific fields, particularly materials science and environmental science.
In materials science , phenoxathiin derivatives are already recognized for their potential. Boronic ester analogues of phenoxathiin have been developed as room-temperature phosphorescent materials, a highly sought-after property for applications in organic light-emitting diodes (OLEDs), sensing, and bioimaging. rsc.org The parent heterocycle, phenoxathiin, is also used in the production of high-performance polymers like polyamides and polyimides, imparting favorable thermal and mechanical properties. wikipedia.org The introduction of the polar, chiral sulfoxide group in this compound offers a handle to further tune these material properties.
In environmental science , the applications are more nascent but hold significant promise. The development of advanced catalytic systems based on this compound could lead to new methods for environmental remediation. For example, catalysts designed for C-H functionalization could potentially be adapted for the selective degradation of persistent organic pollutants. The principles of using advanced oxidation processes with novel catalysts for waste degradation are well-established. mdpi.com Furthermore, the integration of this compound into sensor platforms could enable the sensitive and selective detection of environmental contaminants.
Future interdisciplinary research will likely involve:
Smart Materials: Creating stimuli-responsive materials where the stereochemistry or oxidation state of the sulfur atom in a this compound-containing polymer can be switched by external signals like light or pH, leading to changes in the material's properties.
Membrane Technology: Incorporating this compound units into polymer membranes for gas separation or water purification, leveraging the molecule's rigid structure and polarity.
Environmental Catalysis: Developing robust, heterogeneous catalysts based on the this compound scaffold for the oxidative degradation of pollutants in water or air, inspired by its role in chemical synthesis.
Q & A
Q. What are the established methods for synthesizing Phenoxathiin, 10-oxide, and how can its purity be verified?
this compound is typically synthesized via oxidation of the parent phenoxathiin nucleus using agents such as hydrogen peroxide in acetic acid, peracetic acid, or chromic acid. The reaction proceeds under controlled conditions to avoid over-oxidation to the 10,10-dioxide derivative. Purity verification involves chromatographic techniques (e.g., HPLC) coupled with spectroscopic methods like H/C NMR to confirm the absence of unreacted starting materials or side products. Single-crystal X-ray diffraction is recommended for definitive structural confirmation .
Q. Which spectroscopic and computational methods are most effective for characterizing the stereochemistry of this compound derivatives?
Key techniques include:
- NMR Spectroscopy : H NMR can detect diastereotopic protons, while C NMR and 2D experiments (e.g., NOESY) resolve spatial arrangements.
- Single-Crystal X-ray Diffraction : Provides unambiguous stereochemical assignment of sulfoxide configurations (e.g., SvOout vs. SvOin).
- Density Functional Theory (DFT) : Predicts relative stability of stereoisomers and validates experimental findings. A combined approach ensures accurate stereochemical analysis .
Advanced Research Questions
Q. How can researchers address stereochemical inconsistencies observed during the oxidation of Phenoxathiin derivatives?
Direct oxidation often yields only the SvOout configuration due to thermodynamic preference. To achieve SvOin, a photochemical isomerization step is required prior to final oxidation. Computational modeling (DFT) can predict energy barriers for stereomutation, guiding experimental design. Cross-validation with NMR and X-ray data is critical to resolve discrepancies .
Q. What mechanisms explain the stereospecific addition of Phenoxathiin cation radicals to alkenes, and how can this be applied in organic synthesis?
The phenoxathiin cation radical (PO*+) undergoes stereospecific trans addition to alkenes via an episulfonium cation radical intermediate. This mechanism, confirmed by EPR and kinetic studies, enables controlled synthesis of bis(10-phenoxathiiniumyl)alkane adducts. Applications include designing chiral ligands or redox-active materials. Reaction conditions (solvent, temperature) must be optimized to suppress side reactions .
Q. What strategies optimize the integration of this compound derivatives into thermally activated delayed fluorescence (TADF) materials?
Phenoxathiin dioxide derivatives act as electron donors in TADF emitters. Key strategies:
- Pairing with strong electron acceptors (e.g., α-carbolines) to enhance charge transfer.
- Modifying substituents to tune singlet-triplet energy gaps ().
- Evaluating device performance via photoluminescence quantum yield (PLQY) and electroluminescence lifetime measurements .
Safety & Handling
Q. What protocols should be followed to safely handle and store this compound given its potential as a peroxide-forming compound?
- Labeling : Record dates of receipt, opening, and peroxide testing.
- Testing : Perform peroxide tests every 3 months using iodometric titration or commercial test strips.
- Deactivation : Contact environmental health and safety (EH&S) for protocols using reducing agents (e.g., ferrous sulfate) to neutralize peroxides.
- Storage : Keep in airtight, light-resistant containers under inert gas (e.g., argon) .
Data Analysis & Contradiction Resolution
Q. How can conflicting data on reaction yields or stereochemical outcomes be systematically analyzed in this compound research?
- Control Experiments : Replicate reactions under varying conditions (e.g., oxidant concentration, temperature) to identify critical variables.
- Multi-Technique Validation : Combine NMR, X-ray, and DFT to cross-check stereochemical assignments.
- Error Analysis : Quantify impurities via GC-MS or HPLC and adjust purification protocols (e.g., column chromatography gradients) .
Applications in Materials Science
Q. How can the flame-retardant properties of this compound derivatives be evaluated in polymer composites?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
